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  • Product: Pseudolaric acid B-O-beta-D-glucopyranoside
  • CAS: 98891-41-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Isolation of Pseudolaric Acid B-O-beta-D-glucopyranoside from Pseudolarix amabilis

This guide provides a comprehensive, in-depth technical overview for the isolation and purification of Pseudolaric acid B-O-beta-D-glucopyranoside, a significant bioactive diterpenoid glycoside from the root bark of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview for the isolation and purification of Pseudolaric acid B-O-beta-D-glucopyranoside, a significant bioactive diterpenoid glycoside from the root bark of the golden larch, Pseudolarix amabilis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key methodological choices.

Introduction: The Golden Larch and its Bioactive Arsenal

Pseudolarix amabilis, commonly known as the golden larch, is a deciduous conifer native to the mountainous regions of southeastern China.[1][2] For centuries, its root bark, known as "Tu Jin Pi" in traditional Chinese medicine, has been utilized for its therapeutic properties. Modern phytochemical investigations have revealed that the therapeutic efficacy of this plant material is largely attributable to a family of diterpenoids known as pseudolaric acids.[3][4] Among these, Pseudolaric acid B is a major constituent, exhibiting potent antifungal and anti-angiogenic activities.[3]

Alongside Pseudolaric acid B, its glycosidic counterpart, Pseudolaric acid B-O-beta-D-glucopyranoside, is also a major component found in the crude extracts.[5] The presence of the glucose moiety significantly alters the polarity and bioavailability of the parent molecule, making its isolation and characterization crucial for comprehensive pharmacological evaluation and potential drug development. This guide will delineate a robust and reproducible methodology for the isolation of this important natural product.

Foundational Principles of the Isolation Strategy

The isolation of a polar glycoside like Pseudolaric acid B-O-beta-D-glucopyranoside from a complex plant matrix is a multi-step process governed by the principles of differential solubility and chromatography. The workflow is designed to systematically remove undesirable compounds, enriching the target molecule at each stage.

Our strategy hinges on a logical progression from coarse to fine separation:

  • Initial Extraction: Employing a solvent system that efficiently extracts a broad range of secondary metabolites, including both the aglycones and their glycosides.

  • Liquid-Liquid Partitioning: A critical step to segregate compounds based on their polarity, effectively separating the more polar glycosides from the less polar aglycones and lipids.

  • Chromatographic Purification: A series of chromatographic techniques are employed to resolve the complex mixture of glycosides, ultimately yielding the pure Pseudolaric acid B-O-beta-D-glucopyranoside.

Isolation_Workflow cluster_0 Extraction & Initial Processing cluster_1 Fractionation cluster_2 Purification Cascade Start Dried Root Bark of Pseudolarix amabilis Extraction Methanol Extraction (Ultrasonication-Assisted) Start->Extraction Concentration Concentration to Crude Extract Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Ethyl Acetate vs. Water) Concentration->Partitioning Aq_Phase Aqueous Phase (Glycoside-Rich) Partitioning->Aq_Phase Polar Org_Phase Organic Phase (Aglycone-Rich) Partitioning->Org_Phase Non-Polar Polyamide Polyamide Column Chromatography Aq_Phase->Polyamide Sephadex Sephadex LH-20 Column Chromatography Polyamide->Sephadex Final_Purification Preparative HPLC (C18 Column) Sephadex->Final_Purification Pure_Compound Pseudolaric acid B-O- beta-D-glucopyranoside Final_Purification->Pure_Compound

Caption: Overall workflow for the isolation of Pseudolaric acid B-O-beta-D-glucopyranoside.

Detailed Experimental Protocols

Plant Material and Initial Extraction

Rationale: The choice of solvent is paramount for a successful extraction. 95% ethanol or methanol is highly effective for extracting a broad spectrum of compounds from dried plant material, including diterpenoids and their glycosides.[5][6] The use of ultrasonication provides mechanical assistance, enhancing solvent penetration into the plant cells and improving extraction efficiency compared to simple maceration.[5]

Protocol:

  • Preparation: Obtain dried root bark of Pseudolarix amabilis. Grind the bark into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.

  • Extraction:

    • Macerate 1 kg of the powdered bark in 10 L of 95% methanol at room temperature for 24 hours.

    • Following maceration, perform ultrasonication for 30 minutes.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Crude Fractionation via Liquid-Liquid Partitioning

Rationale: This step exploits the polarity difference between the target glycoside and less polar constituents like aglycones (e.g., Pseudolaric acid B) and lipids. The glycoside, with its hydrophilic sugar moiety, will preferentially partition into the aqueous phase, while the less polar compounds will be drawn into the immiscible organic solvent (ethyl acetate).

Protocol:

  • Suspension: Suspend the crude methanol extract in 1 L of distilled water.

  • Partitioning:

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Add 1 L of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate completely.

    • Drain the lower aqueous layer. The upper ethyl acetate layer contains the less polar compounds.

    • Repeat the extraction of the aqueous layer with fresh 1 L portions of ethyl acetate two more times.

  • Collection: Combine the aqueous fractions. This fraction is now enriched with glycosides.

Chromatographic Purification Cascade

Rationale: A multi-step chromatographic approach is necessary to resolve the complex mixture in the aqueous fraction.

  • Polyamide Column Chromatography: Polyamide is an excellent stationary phase for the initial cleanup of plant extracts containing phenolic compounds and glycosides, separating them from more polar impurities like sugars and amino acids.[7]

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is effective for separating compounds based on their molecular size.[8] It is particularly useful for separating different glycosides from each other.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the final polishing step, utilizing a reverse-phase C18 column. This high-resolution technique separates compounds based on their hydrophobicity, allowing for the isolation of the target compound in high purity.

Protocol:

  • Polyamide Column Chromatography:

    • Packing: Prepare a polyamide column (e.g., 10 cm diameter x 50 cm length) packed in distilled water.

    • Loading: Concentrate the glycoside-rich aqueous fraction to a smaller volume and adsorb it onto a small amount of polyamide powder. Carefully load this onto the top of the column.

    • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol).

    • Monitoring: Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 7:3:0.5 v/v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent.

    • Pooling: Combine the fractions containing the target compound, which typically elutes in the mid-polarity range (e.g., 40-60% ethanol).

  • Sephadex LH-20 Column Chromatography:

    • Preparation: Swell Sephadex LH-20 in methanol for several hours and pack a column (e.g., 5 cm diameter x 100 cm length).

    • Loading: Concentrate the pooled fractions from the polyamide column and dissolve in a minimal amount of methanol. Load onto the column.

    • Elution: Elute with 100% methanol isocratically.

    • Monitoring: Monitor the fractions by TLC as described above. Pool the fractions that show a significant enrichment of the target spot.

  • Preparative HPLC:

    • System: A preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape). A typical gradient might be 30-60% acetonitrile over 40 minutes.

    • Injection: Dissolve the enriched fraction from the Sephadex column in the initial mobile phase composition and inject.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collection: Collect the peak corresponding to Pseudolaric acid B-O-beta-D-glucopyranoside. Lyophilize to obtain the pure compound as a white powder.

Structural Elucidation

Rationale: The definitive identification of the isolated compound requires spectroscopic analysis. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of novel or known natural products.[9][10][11]

Elucidation_Logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Pure_Compound Isolated Compound HRMS HR-ESI-MS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D MS_Result Molecular Formula (e.g., C29H40O10) HRMS->MS_Result Final_Structure Final Structure of Pseudolaric acid B-O- beta-D-glucopyranoside MS_Result->Final_Structure NMR_1D_Result Proton & Carbon Environment NMR_1D->NMR_1D_Result NMR_2D_Result Connectivity & Spatial Relationships NMR_2D->NMR_2D_Result NMR_1D_Result->Final_Structure NMR_2D_Result->Final_Structure

Caption: Logic flow for the structural elucidation of the isolated compound.
  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) will provide the exact mass of the molecule, which is used to determine its elemental composition and molecular formula.

  • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their coupling relationships. The anomeric proton of the glucose moiety is a key diagnostic signal.

  • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C). The signals for the glucose unit will be distinct from the diterpenoid core.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.[12]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the diterpenoid core to the glucose unit via the glycosidic linkage.

Expected Spectroscopic Data Summary

The following table summarizes the key expected data points for the successful identification of Pseudolaric acid B-O-beta-D-glucopyranoside.

Analysis Type Parameter Expected Observation
HR-ESI-MS Molecular FormulaC₂₉H₄₀O₁₀
[M+Na]⁺~m/z 571.2519
¹H NMR Anomeric Proton (H-1')δ ~4.5-5.5 ppm, doublet (J ≈ 7-8 Hz) indicating β-configuration
Aglycone ProtonsCharacteristic signals for the pseudolaric acid B diterpenoid core
¹³C NMR Anomeric Carbon (C-1')δ ~100-105 ppm
Aglycone Carbons~23 signals corresponding to the diterpenoid core
HMBC Key CorrelationCorrelation between the anomeric proton (H-1') of glucose and a carbon atom of the Pseudolaric acid B core, confirming the point of attachment.

Conclusion and Future Perspectives

The methodology detailed in this guide provides a robust framework for the isolation of Pseudolaric acid B-O-beta-D-glucopyranoside from Pseudolarix amabilis. By understanding the chemical principles behind each step, researchers can adapt and optimize this protocol for their specific laboratory settings. The availability of the pure glycoside is essential for detailed pharmacological studies, including its mechanism of action, pharmacokinetics, and potential as a therapeutic agent. Further research could focus on scaling up this isolation process for preclinical and clinical development or exploring the bioactivities of other related glycosides within the plant.

References

  • Jia, Y., & Qiu, M. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies. Natural Product Reports, 27(6), 844-855. Available at: [Link]

  • Thieme Chemistry. (n.d.). Formal Synthesis of Pseudolaric Acid B. Thieme, Synform. Available at: [Link]

  • Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • Trees and Shrubs Online. (n.d.). Pseudolarix amabilis. Available at: [Link]

  • Oregon State University. (n.d.). Pseudolarix amabilis. Landscape Plants. Available at: [Link]

  • Baumann, S., et al. (1992). Structural elucidation of two capsular polysaccharides from one strain of Bacteroides fragilis using high-resolution NMR spectroscopy. Journal of Bacteriology, 174(24), 8091-8096. Available at: [Link]

  • Auctores Publishing. (n.d.). Chromatographic methods for the identification of flavonoids. Auctores Journals. Available at: [Link]

  • Zhang, C., et al. (2020). Separation and purification of plant terpenoids from biotransformation. Biotechnology and Applied Biochemistry, 67(5), 768-778. Available at: [Link]

  • ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Available at: [Link]

  • Missouri Botanical Garden. (n.d.). Pseudolarix amabilis. Plant Finder. Available at: [Link]

  • Wikipedia. (n.d.). Pseudolarix amabilis. Available at: [Link]

  • PubMed. (2014). A Novel Pseudolaric Acid B Derivative, Hexahydropseudolaric Acid B, Exterts an Immunomodulatory Effect in vitro/in Vivo Evaluation. PubMed, 9(12), e114623. Available at: [Link]

  • Royal Society of Chemistry. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies. RSC Publishing. Available at: [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Available at: [Link]

  • National Institutes of Health. (2026). Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. NIH. Available at: [Link]

  • Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Available at: [Link]

  • North Carolina State University. (n.d.). Pseudolarix amabilis. NC State Extension Gardener Plant Toolbox. Available at: [Link]

  • PubMed. (1981). Isolation and Quantitation of beta-d-Glucopyranosyl Abscisate from Leaves of Xanthium and Spinach. PubMed, 68(4), 714-718. Available at: [Link]

  • National Institutes of Health. (2007). Total synthesis of (-)-pseudolaric acid B. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2019). Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. Analytical Methods, 11(36), 4649-4656. Available at: [Link]

  • arXiv. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. Available at: [Link]

  • ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Pseudolaric Acid B-O-beta-D-glucopyranoside (CAS: 98891-41-9)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Pseudolaric acid B-O-beta-D-glucopyranoside is a naturally occurring diterpenoid glycoside isolated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Pseudolaric acid B-O-beta-D-glucopyranoside is a naturally occurring diterpenoid glycoside isolated from the root bark of the golden larch tree, Pseudolarix amabilis[1][2]. This comprehensive technical guide provides an in-depth exploration of its chemical properties, biological activities, and the methodologies pertinent to its study. As the glycosidic counterpart to the well-researched Pseudolaric acid B, this molecule presents unique characteristics and potential as a subject for further investigation in drug discovery and development.

Chemical and Physical Properties

The foundational step in the rigorous scientific investigation of any compound is a thorough understanding of its physicochemical characteristics. Pseudolaric acid B-O-beta-D-glucopyranoside, with the CAS number 98891-41-9 , possesses a distinct set of properties that influence its solubility, stability, and analytical behavior[3][4][5][6].

PropertyValueSource
CAS Number 98891-41-9[3][4][5][6]
Molecular Formula C29H38O13[7]
Molecular Weight 594.6 g/mol [8]
Appearance Solid[9]
Purity Typically ≥95% (Commercially available)[4][7]
Solubility Soluble in DMSO. Limited solubility in water.[10][11]
Storage Store at -20°C for long-term stability.[8][9]

Expert Insight: The addition of the β-D-glucopyranoside moiety to the Pseudolaric acid B backbone significantly alters its polarity and, consequently, its solubility profile. While enhancing water solubility to some extent compared to its aglycone, it remains a compound best solubilized in organic solvents like DMSO for in vitro assays. This characteristic is a critical consideration for experimental design, particularly in the preparation of stock solutions and dosing formulations for biological testing.

Biological Activities and Potential Therapeutic Applications

The preponderance of current research has focused on the aglycone, Pseudolaric acid B, which exhibits a wide range of biological activities, including potent antifungal, anticancer, and immunomodulatory effects[12][13][14]. The biological profile of Pseudolaric acid B-O-beta-D-glucopyranoside is less well-defined, with current data suggesting it may act as a prodrug of its more active counterpart.

Antifungal Activity

Initial studies have demonstrated that Pseudolaric acid B-O-beta-D-glucopyranoside possesses intrinsic antifungal properties, though its potency is reportedly lower than that of Pseudolaric acid B. In a study evaluating compounds from Cortex Pseudolaricis against Colletotrichum gloeosporioides, Pseudolaric acid B exhibited the strongest inhibition, with an EC50 value of 1.07 μg/mL, while its glucoside was also active but to a lesser extent[15].

The proposed antifungal mechanism for the aglycone, Pseudolaric acid B, involves the disruption of fungal cell integrity by interfering with the synthesis of key cell wall components[2][16]. It is plausible that the glucoside exerts its effect through a similar mechanism, or that it is hydrolyzed to Pseudolaric acid B at the site of action.

A Prodrug Hypothesis for Anticancer and Immunomodulatory Effects

The glycosylation of therapeutic compounds is a well-established strategy in drug development to enhance pharmacokinetic properties, such as solubility and bioavailability[13][17]. It is hypothesized that Pseudolaric acid B-O-beta-D-glucopyranoside may function as a prodrug, undergoing enzymatic hydrolysis in vivo to release the highly active Pseudolaric acid B[17]. This bioconversion can be catalyzed by various glycosidases present in the body[18].

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prodrug_concept cluster_0 In Vivo / Target Site PABG Pseudolaric Acid B-O-beta-D-glucopyranoside (More water-soluble, potentially less toxic) PAB Pseudolaric Acid B (Active aglycone) PABG->PAB Enzymatic Hydrolysis (e.g., β-glucosidase) Target Cancer Cell / Fungus PAB->Target Biological Effect (e.g., Cytotoxicity, Antifungal)

Caption: Potential prodrug mechanism of Pseudolaric acid B-O-beta-D-glucopyranoside.

Methodologies for the Study of Pseudolaric Acid B-O-beta-D-glucopyranoside

Extraction and Isolation

The extraction of Pseudolaric acid B-O-beta-D-glucopyranoside from the root bark of Pseudolarix amabilis requires a multi-step process designed to separate this glycoside from a complex mixture of other natural products.

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extraction_workflow Start Dried and powdered root bark of Pseudolarix amabilis Extraction Maceration or Soxhlet extraction with a polar solvent (e.g., ethanol, methanol) Start->Extraction Filtration Filtration to remove solid plant material Extraction->Filtration Concentration Concentration of the crude extract under reduced pressure Filtration->Concentration Partitioning Liquid-liquid partitioning (e.g., with ethyl acetate and water) Concentration->Partitioning Chromatography Column chromatography (e.g., silica gel, Sephadex LH-20) Partitioning->Chromatography Purification Preparative HPLC for final purification Chromatography->Purification Final_Product Pure Pseudolaric Acid B-O-beta-D-glucopyranoside Purification->Final_Product

Sources

Foundational

An In-depth Technical Guide to the Antifungal Mechanism of Action of Pseudolaric Acid B-O-beta-D-glucopyranoside

Foreword: Unveiling the Antifungal Potential of a Natural Diterpenoid Glycoside The emergence of drug-resistant fungal pathogens represents a formidable challenge to global public health. This necessitates an urgent and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Antifungal Potential of a Natural Diterpenoid Glycoside

The emergence of drug-resistant fungal pathogens represents a formidable challenge to global public health. This necessitates an urgent and continuous search for novel antifungal agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads.[1] Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix amabilis, has long been recognized in traditional Chinese medicine for its antifungal properties.[1][2][3][4] Its glycosylated form, Pseudolaric acid B-O-beta-D-glucopyranoside (PABG), is a compound of significant interest, potentially offering altered pharmacokinetic profiles and therapeutic windows. This guide provides a comprehensive technical overview of the antifungal mechanism of PABG, drawing heavily upon the well-documented activities of its aglycone, PAB, to illuminate the likely pathways of fungal inhibition. For researchers, scientists, and drug development professionals, this document aims to synthesize the current understanding, detail robust experimental methodologies for its investigation, and provide a framework for future research and development.

Executive Summary: A Multi-pronged Assault on Fungal Viability

Pseudolaric acid B-O-beta-D-glucopyranoside is a bioactive secondary metabolite that exhibits its antifungal activity primarily through the disruption of fungal cell integrity.[5] While direct, in-depth mechanistic studies on PABG are still emerging, extensive research on its aglycone, Pseudolaric acid B (PAB), provides a strong predictive framework for its mode of action. The core mechanism is not centered on a single target but rather a multi-pronged attack on critical fungal structures and processes. Key antifungal activities include the disruption of the cell membrane via inhibition of ergosterol biosynthesis, interference with cell wall integrity likely through the inhibition of β-(1,3)-D-glucan synthesis, and the induction of morphological and ultrastructural damage leading to mycelial growth inhibition.[5][6]

The Molecular Landscape: Structure and Bioactivity

Pseudolaric acid B is a complex diterpenoid that has demonstrated a range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][7] The addition of a β-D-glucopyranoside moiety to form PABG alters its physicochemical properties, such as solubility and polarity, which can significantly impact its interaction with fungal cells and its overall bioavailability. This glycosylation may influence its ability to traverse the fungal cell wall and membrane, potentially modulating its efficacy and spectrum of activity.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Bioactivities
Pseudolaric acid BC22H28O6388.45Antifungal, Anti-angiogenic, Cytotoxic[2][4]
Pseudolaric acid B-O-beta-D-glucopyranosideC28H40O11552.61Antifungal[5]

Core Antifungal Mechanisms: A Trifecta of Disruption

The antifungal action of the pseudolaric acid family, particularly PAB, can be understood as a coordinated attack on three fundamental pillars of fungal survival: the cell membrane, the cell wall, and cellular morphology/division.

Disruption of Cell Membrane Integrity via Ergosterol Biosynthesis Inhibition

The fungal cell membrane's integrity is critically dependent on ergosterol, a sterol unique to fungi that regulates membrane fluidity and permeability.[8][9] Many established antifungal drugs, such as azoles, target the ergosterol biosynthesis pathway. Studies on PAB have demonstrated its ability to inhibit ergosterol biosynthesis in plant pathogenic fungi.[6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, compromising the cell membrane's structural and functional integrity. The resulting increase in membrane permeability leads to leakage of essential intracellular components and ultimately, cell death.[6]

Experimental Protocol: Quantification of Ergosterol Content

  • Objective: To determine the effect of PABG on ergosterol levels in a target fungal species.

  • Methodology:

    • Fungal Culture: Grow the target fungus in a suitable liquid medium to mid-log phase.

    • Treatment: Expose the fungal cultures to varying concentrations of PABG (e.g., MIC/2, MIC, 2x MIC) and a solvent control for a defined period (e.g., 24 hours).

    • Harvesting: Collect the mycelia by filtration or centrifugation and wash with sterile distilled water.

    • Saponification: Resuspend the mycelial pellet in alcoholic potassium hydroxide solution and incubate at 85°C for 1-4 hours to saponify the lipids.

    • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

    • Analysis: Analyze the extracted sterols using spectrophotometry by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. Alternatively, for greater specificity and sensitivity, use High-Performance Liquid Chromatography (HPLC).

  • Expected Outcome: A dose-dependent decrease in the ergosterol content in PABG-treated samples compared to the control.

Compromising Cell Wall Integrity: Targeting β-(1,3)-D-Glucan Synthesis

The fungal cell wall is a dynamic and essential structure, primarily composed of polysaccharides like chitin and β-glucans, which provides osmotic protection and shape.[10][11] β-(1,3)-D-glucan is a critical structural component synthesized by the enzyme β-(1,3)-D-glucan synthase, a prime target for the echinocandin class of antifungal drugs.[10] Recent evidence suggests that PAB has strong binding properties with Rho1, a regulatory subunit of β-(1,3)-D-glucan synthase in Aspergillus fumigatus.[12][13] Inhibition of this enzyme complex would disrupt cell wall biosynthesis, leading to a weakened cell wall, osmotic instability, and cell lysis. This is consistent with observations of a thickened cell wall in PAB-treated fungi, which may represent a compensatory stress response to cell wall damage.[6]

Experimental Protocol: Assessing Cell Wall Integrity

  • Objective: To evaluate the effect of PABG on the integrity of the fungal cell wall.

  • Methodology:

    • Fungal Culture and Treatment: Grow the fungus on a solid medium (e.g., PDA) amended with PABG at sub-lethal concentrations.

    • Protoplast Formation Assay:

      • Harvest young mycelia from control and treated plates.

      • Incubate the mycelia in an osmotic stabilizer solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).

      • Monitor the release of protoplasts over time using a hemocytometer. An increased rate of protoplast formation in treated samples indicates a weakened cell wall.

    • Calcofluor White Staining:

      • Stain control and PABG-treated hyphae with Calcofluor White, a fluorescent dye that binds to chitin.

      • Observe under a fluorescence microscope. Aberrant, patchy, or overly intense fluorescence in treated samples can indicate abnormal chitin deposition as a stress response to cell wall damage.

Induction of Morphological and Ultrastructural Aberrations

Treatment with PAB leads to profound changes in fungal morphology. Scanning electron microscopy has revealed distortion, swelling, and collapse of hyphae.[14] The mycelial apexes can exhibit abnormal growth with multiple ramifications and irregular shapes.[14] These morphological changes are indicative of interference with fundamental cellular processes such as cytoskeletal function and polarized growth. PAB is known to be a microtubule-destabilizing agent, which would disrupt mitosis and cell division, leading to cell cycle arrest.[2][7]

Experimental Protocol: Microscopic Evaluation of Fungal Morphology

  • Objective: To visualize the effects of PABG on the morphology and ultrastructure of fungal cells.

  • Methodology:

    • Culture and Treatment: Grow the target fungus on a suitable medium containing various concentrations of PABG.

    • Light Microscopy: Observe the hyphal morphology at the edge of the growing colony. Look for changes such as increased branching, swelling, and hyphal distortion.

    • Scanning Electron Microscopy (SEM):

      • Fix fungal samples (e.g., small agar blocks with mycelia) in glutaraldehyde.

      • Dehydrate the samples through a graded ethanol series.

      • Critical-point dry and sputter-coat the samples with gold.

      • Observe under an SEM to visualize surface details of the hyphae.

    • Transmission Electron Microscopy (TEM):

      • Fix and dehydrate the samples as for SEM.

      • Embed the samples in resin and prepare ultrathin sections.

      • Stain the sections with uranyl acetate and lead citrate.

      • Observe under a TEM to examine internal ultrastructural changes, such as thickened cell walls, disorganized organelles, and membrane invaginations.[6]

Downstream Cellular Effects: The Cascade to Cell Death

The primary insults to the cell membrane and wall trigger a cascade of secondary effects that culminate in fungal cell death.

Induction of Oxidative Stress

Disruption of cellular homeostasis, particularly mitochondrial function, can lead to the overproduction of reactive oxygen species (ROS).[15] While not extensively studied for PABG, many antifungal agents that disrupt the cell membrane or mitochondrial function induce ROS accumulation.[16] This oxidative stress can damage lipids, proteins, and nucleic acids, contributing to cell death.[15]

Experimental Workflow: Investigating the Antifungal Mechanism of PABG

Antifungal_Mechanism_Workflow cluster_0 Primary Interaction cluster_1 Core Mechanisms cluster_2 Downstream Effects cluster_3 Terminal Outcome PABG PABG Treatment Membrane Cell Membrane Disruption (Ergosterol Inhibition) PABG->Membrane CellWall Cell Wall Damage (β-Glucan Synthesis Inhibition) PABG->CellWall Morphology Morphological Aberrations (Microtubule Disruption) PABG->Morphology ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria CellWall->ROS Apoptosis Apoptosis Induction Morphology->Apoptosis CellDeath Fungal Cell Death ROS->CellDeath Mitochondria->Apoptosis Apoptosis->CellDeath

Caption: Workflow of PABG's antifungal action.

Mitochondrial Dysfunction and Apoptosis

Studies on PAB in cancer cells have shown that it can trigger apoptosis through the mitochondrial pathway, causing a collapse of the mitochondrial membrane potential and the release of cytochrome c.[17] Fungi possess conserved apoptotic pathways that can be activated by cellular stress. It is plausible that the cellular damage induced by PABG, including membrane disruption and oxidative stress, leads to mitochondrial dysfunction and the activation of metacaspases, ultimately resulting in programmed cell death.[18]

Conclusion and Future Directions for Drug Development

Pseudolaric acid B-O-beta-D-glucopyranoside represents a promising natural product with significant antifungal potential.[5] Its presumed multi-target mechanism, inherited from its aglycone, PAB, makes it an attractive candidate for development, as it may be less prone to the rapid development of resistance compared to single-target agents. The disruption of both the cell membrane via ergosterol inhibition and the cell wall through interference with β-glucan synthesis is a powerful combination of fungicidal actions.[5][6]

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the specific molecular targets of PABG itself and confirming that it shares the mechanisms of PAB.

  • Spectrum of Activity: Determining the range of fungal pathogens susceptible to PABG.

  • Synergy Studies: Investigating the potential for synergistic effects when PABG is combined with existing antifungal drugs.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of PABG to assess its potential as a therapeutic agent.

By leveraging the foundational knowledge of PAB and employing the rigorous experimental approaches outlined in this guide, the scientific community can fully explore the therapeutic potential of Pseudolaric acid B-O-beta-D-glucopyranoside in the fight against fungal infections.

Signaling Pathway of PABG-Induced Fungal Cell Death

PABG_Signaling_Pathway cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_cytoskeleton Cytoskeleton cluster_downstream Cellular Stress Response PABG Pseudolaric Acid B-O-beta-D-glucopyranoside Ergosterol_Synth Ergosterol Biosynthesis PABG->Ergosterol_Synth Glucan_Synth β-(1,3)-D-Glucan Synthase (Rho1 subunit) PABG->Glucan_Synth Microtubules Microtubule Assembly PABG->Microtubules Membrane_Perm ↑ Membrane Permeability Ergosterol_Synth->Membrane_Perm Inhibition Mitochondria Mitochondrial Dysfunction Membrane_Perm->Mitochondria Wall_Integrity ↓ Cell Wall Integrity Glucan_Synth->Wall_Integrity Inhibition ROS ↑ ROS Production Wall_Integrity->ROS Cell_Cycle G2/M Arrest Microtubules->Cell_Cycle Disruption Apoptosis Apoptosis Cell_Cycle->Apoptosis Mitochondria->ROS Mitochondria->Apoptosis ROS->Apoptosis CellDeath Fungal Cell Death Apoptosis->CellDeath

Caption: Proposed signaling cascade of PABG in fungi.

References

  • Li, Y., et al. (2017). Effect of pseudolaric acid B on biochemical and physiologic characteristics in Colletotrichum gloeosporioides. Pesticide Biochemistry and Physiology, 143, 219-225. [Link]

  • Wang, Y., et al. (2015). A Novel Pseudolaric Acid B Derivative, Hexahydropseudolaric Acid B, Exterts an Immunomodulatory Effect in vitro/in Vivo Evaluation. International Immunopharmacology, 24(2), 336-344. [Link]

  • Li, Y., et al. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 1-1. [Link]

  • Li, Y., et al. (2023). Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load. ACS Infectious Diseases, 9(6), 1196-1205. [Link]

  • Li, Y. Q., et al. (2014). Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 62(21), 4847-4852. [Link]

  • Wong, V. K., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical Cancer Research, 11(16), 6002-6011. [Link]

  • Valdivia, J. H., & Sener, M. F. (2018). Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis. Proceedings of the National Academy of Sciences, 115(28), E6483-E6492. [Link]

  • Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land?. Evolution, 66(9), 2961-2968. [Link]

  • Chiu, L. C., et al. (2007). Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells. Cancer Letters, 255(2), 271-279. [Link]

  • Jones, A. M., et al. (2022). Fungal variegatic acid and extracellular polysaccharides promote the site-specific generation of reactive oxygen species. bioRxiv. [Link]

  • Gkizi, D., et al. (2022). Biocatalytic Synthesis of Fungal β-Glucans. Catalysts, 12(11), 1381. [Link]

  • Li, Y., et al. (2016). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Molecules, 21(11), 1435. [Link]

  • Ma, L., et al. (2023). Ergosterol biosynthesis: A fungal pathway for life on land?. ResearchGate. [Link]

  • Tan, S. X., et al. (2021). Alterations in Mycelial Morphology and Flow Cytometry Assessment of Membrane Integrity of Ganoderma boninense Stressed by Phenolic Compounds. Journal of Fungi, 7(9), 711. [Link]

  • Zavrel, M., & White, T. C. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. Journal of Fungi, 8(11), 1199. [Link]

  • Tel-Cayan, G., et al. (2020). Reactive oxygen species and antioxidant properties from mushrooms. Journal of Fungi, 6(4), 231. [Link]

  • Li, Y., et al. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 50(5), 1-1. [Link]

  • Khan, M. A., & Hamayun, M. (2023). Fungal Apoptosis-Related Proteins. International Journal of Molecular Sciences, 24(22), 16298. [Link]

  • Biopurify. CAS 98891-44-2 | Pseudolaric Acid A-O-beta-D-glucopyranoside. [Link]

  • Kumar, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(40), 37042-37057. [Link]

  • Douglas, C. M. (2001). Fungal beta(1,3)-D-glucan synthesis. Medical Mycology, 39 Suppl 1, 55-66. [Link]

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Exploratory

A Technical Guide to the Anticancer Properties of Pseudolaric Acid B-O-beta-D-glucopyranoside: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has long been recognized in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has long been recognized in traditional Chinese medicine.[1][2][3] Its glycoside derivative, Pseudolaric acid B-O-beta-D-glucopyranoside (PABG), along with PAB, is emerging as a compound of significant interest in oncology.[4] Extensive research, primarily on PAB, has unveiled a multi-faceted anticancer profile characterized by the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways.[1][2][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer effects of PAB and its glucoside, offers detailed protocols for key validation experiments, and explores the future trajectory for its development as a therapeutic agent.

Introduction: From Traditional Remedy to Modern Anticancer Candidate

Pseudolaric acid B and its derivatives are natural products historically used for their antifungal properties.[3] Scientific investigation has since revealed potent cytotoxic activities against a broad spectrum of cancer cell lines, including those resistant to standard chemotherapies.[3][6][7] PAB has demonstrated efficacy in various cancer models such as triple-negative breast cancer, non-small cell lung cancer, leukemia, and gastric cancer.[1][7][8] While much of the detailed mechanistic research has focused on the aglycone PAB, the glycoside form, PABG, is also known to possess biological activity, including immunomodulatory effects that are crucial in the tumor microenvironment.[9] This guide will delve into the established mechanisms of PAB, which provide the foundational framework for understanding the therapeutic potential of PABG.

Core Anticancer Mechanisms of Action

The efficacy of Pseudolaric acid B and its glucoside stems from their ability to simultaneously attack multiple core processes that drive cancer progression.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism of PAB is the induction of apoptosis, a controlled process of cell suicide that is often dysregulated in cancer. This is achieved predominantly through the activation of the intrinsic mitochondrial pathway.

  • Mitochondrial Pathway Activation: PAB disrupts the balance of the Bcl-2 family of proteins. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xl while upregulating pro-apoptotic proteins such as Bax.[1] This shift leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.

  • Caspase Cascade Execution: Released cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[1][6][10] Activated caspase-3 is responsible for cleaving critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][10]

PABG Pseudolaric Acid B -O-beta-D-glucopyranoside Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) PABG->Bcl2 Bax Bax (Pro-apoptotic) PABG->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by PABG.

Cell Cycle Arrest at the G2/M Transition

PAB effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][10][11] This prevents cells from entering mitosis, thereby blocking cell division.

  • Modulation of Cyclin-Dependent Kinases: The arrest is mediated by the downregulation of key G2/M regulatory proteins, including Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) and its regulatory partner, Cyclin B1.[1][5]

  • Activation of Checkpoint Proteins: PAB treatment leads to the upregulation of tumor suppressor proteins p53 and p21.[1][12] p21, a potent CDK inhibitor, plays a crucial role in enforcing the G2/M checkpoint, preventing the activation of the CDK1/Cyclin B1 complex required for mitotic entry.[12]

cluster_0 PABG Pseudolaric Acid B -O-beta-D-glucopyranoside p53 p53 PABG->p53 CDK1 CDK1 / Cyclin B1 Complex PABG->CDK1 p21 p21 p53->p21 p21->CDK1 M M Phase (Mitosis) CDK1->M Promotes Transition Arrest G2/M Arrest G2 G2 Phase G2->M

Caption: Mechanism of PABG-induced G2/M Cell Cycle Arrest.

Inhibition of Pro-Survival Signaling Pathways

PAB exerts significant inhibitory effects on signaling cascades that are constitutively active in many cancers and drive proliferation and survival.

  • PI3K/Akt/mTOR Pathway: This is a central hub for regulating cell growth, metabolism, and survival. PAB has been shown to downregulate the phosphorylation and activation of key components of this pathway, including PI3K, Akt (at Ser473), and mTOR.[1] The inhibition of this pathway is a critical component of PAB's pro-apoptotic activity.[1][13]

  • MAPK Pathway: PAB can inhibit the ERK1/2 signaling pathway, which is involved in cancer cell metastasis.[14]

  • Anti-Angiogenesis: PAB inhibits angiogenesis, the formation of new blood vessels that tumors need to grow.[15][16] It achieves this by reducing the expression of Vascular Endothelial Growth Factor (VEGF) and promoting the proteasome-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for angiogenesis.[15][16]

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 PABG Pseudolaric Acid B -O-beta-D-glucopyranoside PABG->PI3K PABG->Akt p-Akt↓ mTOR mTOR PABG->mTOR p-mTOR↓ Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PABG Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Validation: Protocols and Methodologies

To rigorously assess the anticancer properties of PABG, a series of validated in vitro and in vivo experiments are essential. The causality behind these experimental choices is to build a comprehensive profile of the compound's activity, from general cytotoxicity to specific molecular interactions.

In Vitro Experimental Workflow

A logical workflow ensures that each experiment builds upon the last, creating a self-validating system of inquiry.

Start Start: Select Cancer & Normal Cell Lines MTT Cell Viability Assay (MTT / CCK-8) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V / PI) Quantify Apoptosis MTT->Apoptosis Use IC50 Concentration CellCycle Cell Cycle Analysis (PI Staining) Identify Arrest Phase MTT->CellCycle Use IC50 Concentration WB Western Blot Analyze Key Proteins (p-Akt, Caspase-3, CDK1) Apoptosis->WB CellCycle->WB End Conclusion: Mechanistic Insight WB->End

Caption: In Vitro Workflow for PABG Anticancer Evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of PABG and calculate the half-maximal inhibitory concentration (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the absorbance of which is proportional to the number of living cells.[17]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, H1975) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of PABG in culture medium. Replace the existing medium with the PABG-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot viability against log[concentration] and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

  • Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following PABG treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells with compromised membrane integrity.

  • Methodology:

    • Treatment: Culture cells in 6-well plates and treat with PABG at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells immediately by flow cytometry.

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

Protocol 3: Protein Expression Analysis (Western Blotting)

  • Objective: To measure changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by PABG.

  • Methodology:

    • Protein Extraction: Treat cells with PABG, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-cleaved-caspase-3, anti-CDK1, anti-β-actin) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Assessment
  • Model: Murine xenograft models are the standard for preclinical in vivo testing.[6] This involves subcutaneously injecting human cancer cells into immunodeficient mice (e.g., BALB/c nude mice).

  • Procedure: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into a vehicle control group and PABG treatment groups (e.g., 30 and 60 mg/kg/day, administered intraperitoneally).[6]

  • Endpoints: Tumor volume and body weight are measured regularly. At the end of the study, the tumor inhibition rate is calculated. Tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Quantitative Data Summary

The following tables summarize representative data from studies on Pseudolaric acid B, providing a quantitative basis for its anticancer activity.

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (PAB) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer~1.5[18]
MCF-7Breast Cancer~2.0[18]
HepG2Liver Cancer~2.5[18]
A549Lung Cancer~3.0[18]
HeLaCervical Cancer0.17 - 5.20[6]
H22Hepatocarcinoma0.17 - 5.20[6]

Table 2: Effect of Pseudolaric Acid B (PAB) on Key Apoptotic and Cell Cycle Proteins

ProteinFunctionEffect of PAB TreatmentReference
Bcl-2Anti-apoptoticDownregulation[1][6][10]
BaxPro-apoptoticUpregulation[1]
Cleaved Caspase-3Apoptosis ExecutionUpregulation / Activation[1][6][10]
p-AktCell SurvivalDownregulation[1]
CDK1G2/M TransitionDownregulation[1][5]
Cyclin B1G2/M TransitionDownregulation[1]
p53Tumor SuppressorUpregulation[1][12]
p21CDK InhibitorUpregulation[1][12]

Conclusion and Future Directions

Pseudolaric acid B-O-beta-D-glucopyranoside and its aglycone, PAB, represent a promising class of natural compounds for cancer therapy. Their strength lies in a multi-pronged attack on cancer cells, simultaneously inducing apoptosis, halting the cell cycle, and suppressing critical survival pathways like PI3K/Akt/mTOR. The demonstrated activity in various cancer types, including drug-resistant models, underscores their therapeutic potential.

Future research should focus on several key areas:

  • Direct Comparative Studies: Rigorous head-to-head studies are needed to compare the potency, bioavailability, and toxicity profiles of PABG versus PAB to determine if the glycoside moiety offers a therapeutic advantage.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing PABG toward clinical trials.

  • Derivative Synthesis: The core structure of PAB is a fertile ground for medicinal chemistry efforts to synthesize novel derivatives with enhanced efficacy and improved safety profiles.[18]

  • Combination Therapies: Investigating the synergistic effects of PABG with existing chemotherapeutics or targeted therapies could lead to more effective treatment regimens that overcome drug resistance.

References

  • Title: Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Source: National Institutes of Health URL: [Link]

  • Title: Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells. Source: National Institutes of Health URL: [Link]

  • Title: Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. Source: MDPI URL: [Link]

  • Title: A Novel Pseudolaric Acid B Derivative, Hexahydropseudolaric Acid B, Exterts an Immunomodulatory Effect in vitro/in Vivo Evaluation. Source: PubMed URL: [Link]

  • Title: Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action. Source: PubMed URL: [Link]

  • Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Source: National Institutes of Health URL: [Link]

  • Title: Pseudolaric acid B suppresses NSCLC progression through the ROS/AMPK/mTOR/autophagy signalling pathway. Source: PubMed URL: [Link]

  • Title: A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Source: National Institutes of Health URL: [Link]

  • Title: Pseudolaric acid B induces mitotic arrest and apoptosis in both imatinib-sensitive and -resistant chronic myeloid leukaemia cells. Source: PubMed URL: [Link]

  • Title: Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation. Source: PubMed URL: [Link]

  • Title: Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents. Source: PubMed URL: [Link]

  • Title: Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway. Source: PubMed URL: [Link]

  • Title: Basic protocol to assess preclinical anticancer activity. Source: ResearchGate URL: [Link]

  • Title: Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation. Source: PubMed URL: [Link]

  • Title: In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. Source: MDPI URL: [Link]

  • Title: Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Source: National Institutes of Health URL: [Link]

  • Title: Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Source: ResearchGate URL: [Link]

  • Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Source: MDPI URL: [Link]

  • Title: Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1. Source: PubMed Central URL: [Link]

  • Title: A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Source: Frontiers URL: [Link]

  • Title: Experimental and Computational Approaches in Leveraging Natural Compounds for Network based Anti-cancer Medicine. Source: Longdom Publishing URL: [Link]

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Foundational

Preliminary cytotoxicity screening of Pseudolaric acid B-O-beta-D-glucopyranoside.

An In-Depth Technical Guide Preliminary Cytotoxicity Screening of Pseudolaric Acid B-O-beta-D-glucopyranoside This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Preliminary Cytotoxicity Screening of Pseudolaric Acid B-O-beta-D-glucopyranoside

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of Pseudolaric acid B-O-beta-D-glucopyranoside (PABG). It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust experimental design and data interpretation.

Section 1: Foundational Strategy & Experimental Design

Introduction to Pseudolaric Acid B and its Glycoside Derivative

Pseudolaric acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] This compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent anticancer, anti-angiogenesis, and immunomodulatory properties.[1] PAB is known to exert its anti-tumor effects by inhibiting cancer cell proliferation and inducing programmed cell death, known as apoptosis.[1]

The chemical modification of natural products is a cornerstone of drug discovery, often aimed at enhancing therapeutic efficacy, improving bioavailability, or reducing off-target toxicity.[2] The glycosylation of PAB to form Pseudolaric acid B-O-beta-D-glucopyranoside (PABG) represents such a modification. While PABG is also a naturally occurring secondary metabolite, its specific biological profile, particularly its cytotoxicity, requires thorough investigation.[3] This guide outlines the critical first step in this process: a preliminary in vitro cytotoxicity screen to determine its biological activity profile against various cell types.

The Rationale of a Multi-Assay, Multi-Cell Line Approach

A preliminary cytotoxicity screen serves to answer fundamental questions: At what concentration is this compound biologically active? Does it selectively affect cancer cells over healthy cells? What is the primary mechanism of cell death? A single data point is insufficient to answer these questions. Therefore, a matrixed approach is essential.

1.2.1 Strategic Cell Line Selection

The choice of cell lines is critical for generating clinically relevant data.[4] The goal is to establish a preliminary therapeutic window by comparing the compound's effect on cancerous cells versus non-cancerous cells. A well-considered panel might include:

  • Non-Cancerous Control: A normal human fibroblast line (e.g., lung-derived CCD-19Lu or dermal fibroblasts) is used to establish a baseline for general cytotoxicity. PAB, the parent compound, has been shown to be significantly less effective against normal fibroblasts, a promising characteristic.[5]

  • Cancer Cell Panel: A diverse panel of human cancer cell lines from different tissue origins provides a broader understanding of the compound's potential anti-cancer spectrum.[6][7] Given the known activity of PAB, this panel should ideally include lines from liver, lung, breast, and colon cancer.[5][8] This diversity helps mitigate the risk that an observed effect is merely an artifact of a single, unique cell line.[9][10]

1.2.2 Orthogonal Assay Selection

To build a comprehensive picture of a compound's cytotoxic effects, it is crucial to use multiple assays that measure different biological endpoints. Relying on a single assay can be misleading. For this initial screen, we will employ a primary viability and secondary mechanistic assay strategy.

  • Primary Screening Assays:

    • Metabolic Activity (MTT Assay): This assay quantifies the mitochondrial reductase activity, which is an indicator of the overall metabolic health and viability of the cell population.[11]

    • Membrane Integrity (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[12] It is a direct marker of cytolysis or necrosis.[12]

  • Secondary Mechanistic Assay:

    • Apoptosis Induction (Caspase-3 Activity Assay): If cytotoxicity is observed, this assay helps determine if it is mediated by apoptosis. Caspase-3 is a key "executioner" enzyme in the apoptotic cascade.[13] The parent compound, PAB, is known to induce apoptosis through caspase-3 activation.[14]

The workflow for this screening strategy is outlined below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis prep Prepare PABG Stock Solution & Serial Dilutions treat Treat Cells with PABG Dilutions (e.g., 24, 48, 72 hours) prep->treat cells Culture & Seed Panel of Cell Lines (Cancer & Non-Cancer) cells->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3 Assay (Apoptosis Marker) treat->caspase analysis Calculate % Viability / % Cytotoxicity Generate Dose-Response Curves Determine IC50 Values mtt->analysis ldh->analysis caspase->analysis

Caption: High-level experimental workflow for PABG cytotoxicity screening.

Section 2: Core Experimental Protocols

The following protocols are standardized for a 96-well plate format, which is amenable to high-throughput screening. Each experiment must include appropriate controls:

  • Untreated Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability or baseline cytotoxicity.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay system is working correctly.

  • Blank Control: Media only, without cells, to determine background absorbance.

Protocol: MTT Cell Viability Assay

This assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][15] The amount of formazan produced is directly proportional to the number of viable cells.[11]

G cluster_0 In Viable Cell Mitochondria MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PABG in culture medium. Remove the old medium from the cells and add 100 µL of the PABG dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.

Protocol: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12] The intensity of the color is proportional to the number of lysed cells.[12]

G Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate Released LDH (from lysed cells) INT Tetrazolium Salt (INT) (Colorless) NAD NAD+ NADH NADH NAD->NADH NADH->NAD Formazan Formazan (Red, Colored) INT->Formazan Diaphorase

Caption: Principle of the LDH cytotoxicity assay.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Establish Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[17] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Protocol: Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key effector in the apoptotic pathway.[13] Active caspase-3 in cell lysates cleaves the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (p-NA), which has a strong absorbance at 405 nm.[18]

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate at a higher density (e.g., 1-2 x 10⁶ cells/mL) to ensure sufficient protein for the assay. Treat with PABG for the desired time.

  • Cell Lysis: Centrifuge the plate to pellet the cells. Aspirate the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10-30 minutes.[13]

  • Lysate Collection: Centrifuge the plate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[13] Transfer the supernatant (lysate) to a new plate.

  • Reaction Initiation: Add 50 µL of 2X reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours (or longer if the signal is low).

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

Section 3: Data Analysis & Interpretation

Data Presentation and Calculation

Raw absorbance data must be processed to determine the biological effect. All data should be background-subtracted using the values from the "media only" blank wells.

Table 1: Example Data Summary for PABG Cytotoxicity Screening

PABG Conc. (µM)Mean MTT Abs (570nm)% ViabilityMean LDH Abs (490nm)% CytotoxicityMean Caspase-3 Abs (405nm)Fold Increase in Caspase-3 Activity
0 (Vehicle)1.250100%0.1500%0.2001.0
0.11.21397%0.1653%0.2101.1
10.93875%0.30030%0.4502.3
100.31325%0.650100%0.8004.0
1000.0635%0.64599%0.8204.1
Max LysisN/AN/A0.650100%N/AN/A
  • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(Abs_sample - Abs_vehicle) / (Abs_max_lysis - Abs_vehicle)] * 100

  • Fold Increase (Caspase-3): (Abs_sample / Abs_vehicle)

Dose-Response Curves and IC₅₀ Determination

The primary output of this screen is the IC₅₀ value—the concentration of PABG that inhibits 50% of the cell population's growth or viability. This is determined by plotting the % Viability or % Cytotoxicity against the logarithm of the PABG concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Integrated Data Interpretation

By synthesizing the results from all three assays, a nuanced picture of PABG's activity emerges:

  • Pure Cytotoxicity (Apoptotic): A dose-dependent decrease in MTT viability is mirrored by a dose-dependent increase in LDH release and a significant increase in caspase-3 activity. This suggests PABG is actively killing cells via programmed cell death.

  • Pure Cytotoxicity (Necrotic): A decrease in MTT viability corresponds with an increase in LDH release, but with no significant change in caspase-3 activity. This points towards a necrotic or lytic mode of cell death.

  • Cytostatic Effect: A dose-dependent decrease in MTT viability is observed without a corresponding increase in LDH release. This indicates that PABG is inhibiting metabolic activity and cell proliferation rather than directly killing the cells.

  • Selective Activity: A significantly lower IC₅₀ value in cancer cell lines compared to the non-cancerous control line suggests cancer-selective cytotoxicity, a highly desirable trait for a potential therapeutic agent.

Section 4: Mechanistic Context & Future Directions

Potential Mechanism of Action

The parent compound, PAB, has a well-defined mechanism of action. It acts as a microtubule-destabilizing agent, binding to tubulin at the colchicine site.[5] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[5][19] This cascade involves the activation of key cell cycle and apoptotic proteins.[14] Other studies have implicated the PI3K/AKT/mTOR and AMPK/JNK pathways in PAB's effects.[20][21]

G PAB Pseudolaric Acid B (or PABG) Tubulin Tubulin Dimers PAB->Tubulin Binds to Colchicine Site Microtubules Microtubule Instability Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Caspase9 Caspase-9 Activation Arrest->Caspase9 Mitochondrial Pathway Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by PAB/PABG.

It is plausible that PABG acts through a similar mechanism. The preliminary screening data, particularly the caspase-3 results, will provide the first evidence to support or refute this hypothesis. The glucose moiety may affect the compound's solubility, stability, cellular uptake, or interaction with the tubulin binding pocket.

Advancing the Investigation

The results of this preliminary screen will guide subsequent experiments. If promising, selective cytotoxicity is observed, the following studies are warranted:

  • Cell Cycle Analysis: Use flow cytometry to confirm if PABG, like PAB, induces G2/M arrest.

  • Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Bcl-2 family proteins, PARP cleavage) and cell cycle regulation (e.g., Cyclin B1, p-Cdc2) to validate the proposed mechanism.[14]

  • Microtubule Studies: Conduct in vitro tubulin polymerization assays and immunofluorescence staining of cellular microtubules to directly assess the compound's effect on the cytoskeleton.[19]

  • In Vivo Efficacy: Promising candidates should be advanced to animal models, such as murine xenografts, to evaluate anti-tumor activity in a living system.[5][19]

This structured, multi-faceted approach ensures that the initial evaluation of PABG is both comprehensive and scientifically rigorous, laying a solid foundation for its potential development as a novel therapeutic agent.

References

  • Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. (n.d.). MDPI. Retrieved from [Link]

  • Wong, V. K., Chiu, P., Chung, S. S., Chow, L. M., Zhao, Y. Z., Yang, B. B., & Ko, B. C. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical Cancer Research, 11(16), 6002–6011. Retrieved from [Link]

  • Meng, Z., & Jiang, Q. (2009). Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. World Journal of Gastroenterology, 15(34), 4329–4334. Retrieved from [Link]

  • Stoddart, M. J. (2011). Cell viability assays: introduction and overview. Methods in Molecular Biology, 740, 1–6. Retrieved from [Link]

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  • Roh, J., & Kim, H. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 18(4), 747–757. Retrieved from [Link]

  • Wong, V. K. W., Chiu, P., Chung, S. S. M., Chow, L. M. C., Zhao, Y.-Z., Yang, B. B., & Ko, B. C. B. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research, 11(16), 6002–6011. Retrieved from [Link]

  • MTT Assay Principle. (n.d.). University of South Australia. Retrieved from [Link]

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  • Wang, Y., Zhang, Y., Zhang, Y., & Liu, Y. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer. Oncology Letters, 26(5), 488. Retrieved from [Link]

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  • Shin, J. A., Che, Z. M., Lee, Y. H., & Cho, S. D. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. International Journal of Molecular Sciences, 20(20), 5129. Retrieved from [Link]

  • Tan, L., Chen, H., Xi, Y., Wang, Y., Liu, C., & Zhang, W. (2014). A Novel Pseudolaric Acid B Derivative, Hexahydropseudolaric Acid B, Exterts an Immunomodulatory Effect in vitro/in Vivo Evaluation. European Journal of Pharmacology, 745, 130–138. Retrieved from [Link]

  • Wang, D., Zhang, Y., Chen, Y., Yu, Y., Wang, K., Zhang, Q., ... & Liu, Y. (2023). Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma. Toxicology, 494, 153556. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide on the Anti-inflammatory Potential of Pseudolaric Acid B-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the anti-inflammatory potential of Pseudolaric acid B-O-beta-D-glucopyranoside, a natural compound isolat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the anti-inflammatory potential of Pseudolaric acid B-O-beta-D-glucopyranoside, a natural compound isolated from the root bark of Pseudolarix kaempferi. As a Senior Application Scientist, this document is structured to offer not just a review of existing knowledge, but a practical framework for investigating its therapeutic promise. We will delve into the established mechanisms of its aglycone, Pseudolaric acid B (PAB), and present detailed experimental protocols to validate the activity of the glycoside form.

Introduction: A Promising Glycoside from Traditional Medicine

Pseudolaric acid B-O-beta-D-glucopyranoside is a diterpenoid glycoside found in the traditional Chinese medicine "Tu-Jin-Pi" (Cortex pseudolaricis).[1] This botanical source has a long history of use for treating inflammatory skin conditions.[1][2][3] While much of the existing research has focused on its aglycone, Pseudolaric acid B (PAB), the glycosidic form is of significant interest. It is hypothesized that Pseudolaric acid B-O-beta-D-glucopyranoside may function as a prodrug, undergoing hydrolysis in vivo to release the biologically active PAB. This could potentially offer advantages in terms of solubility, stability, and pharmacokinetic profile.

Chemical Structure:

  • Pseudolaric acid B-O-beta-D-glucopyranoside: C29H38O13[4]

  • Pseudolaric acid B (PAB): C23H28O8[1][5]

The core of this guide will, therefore, be built upon the extensive anti-inflammatory data available for PAB, providing a strong rationale for the investigation of its glycoside derivative.

Mechanistic Insights: Unraveling the Anti-inflammatory Action of Pseudolaric Acid B

The anti-inflammatory effects of Pseudolaric acid B are multifaceted, primarily involving the modulation of key signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Pseudolaric acid B has been shown to potently inhibit this pathway. Studies have demonstrated that PAB suppresses the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3] This blockade of NF-κB activation leads to a significant reduction in the production of downstream inflammatory mediators.[2]

NF-kB Signaling Pathway Inhibition by PAB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) p65_p50_nuc->Inflammatory_Genes PAB Pseudolaric Acid B PAB->IKK Inhibits

Caption: NF-κB pathway inhibition by Pseudolaric acid B.

Attenuation of the p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways are another critical set of signaling cascades involved in inflammation. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines, and it plays a key role in regulating the synthesis of TNF-α and IL-6.

Research has indicated that Pseudolaric acid B can suppress the phosphorylation of p38 MAPK.[3] By inhibiting the activation of this kinase, PAB can further dampen the inflammatory response, complementing its effects on the NF-κB pathway.

p38 MAPK Signaling Pathway Inhibition by PAB Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (MKK3/6) Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation p_p38 p-p38 MAPK (Active) p38->p_p38 Downstream_Targets Downstream Targets (e.g., MK2) p_p38->Downstream_Targets Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream_Targets->Cytokine_Production PAB Pseudolaric Acid B PAB->p38 Inhibits Phosphorylation

Caption: p38 MAPK pathway inhibition by Pseudolaric acid B.

Interaction with PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that acts as a ligand-activated transcription factor. Activation of PPARγ generally exerts anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.

There is emerging evidence that Pseudolaric acid B can act as a PPARγ agonist.[6] By binding to and activating PPARγ, PAB may initiate a downstream signaling cascade that contributes to the resolution of inflammation. This interaction represents a distinct and important mechanism of action.[7]

PPARγ-mediated Anti-inflammatory Action of PAB PAB Pseudolaric Acid B PPARg PPARγ PAB->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to NFkB NF-κB PPARg_RXR->NFkB Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Upregulates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes

Caption: PPARγ activation and its interplay with NF-κB by PAB.

Experimental Validation Protocols

The following protocols are designed to rigorously assess the anti-inflammatory potential of Pseudolaric acid B-O-beta-D-glucopyranoside.

In Vitro Analysis: Macrophage-based Assays

The RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation.[8][9] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a potent inflammatory response in these cells.[8][10]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for protein and RNA extraction) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Pseudolaric acid B-O-beta-D-glucopyranoside (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Cytokine Measurement: Use the supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells from the 6-well plates and perform Western blotting to determine the protein levels of p-p65, p-IκBα, and p-p38. Use total protein levels as loading controls.

In Vitro Experimental Workflow Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound/Controls Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Griess Griess Assay (NO) Collect_Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot (p-p65, p-IκBα, p-p38) Lyse_Cells->Western_Blot End End Griess->End ELISA->End Western_Blot->End

Caption: Workflow for in vitro anti-inflammatory assessment.

Summarize the quantitative data in a table for clear comparison of the dose-dependent effects.

TreatmentNO Production (% of LPS control)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)BaselineBaselineBaseline
LPS (1 µg/mL)100%HighHigh
LPS + Compound (1 µM)
LPS + Compound (5 µM)
LPS + Compound (10 µM)
LPS + Compound (25 µM)
LPS + Compound (50 µM)
LPS + Dexamethasone (positive control)LowLowLow
In Vivo Analysis: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[11][12][13]

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Carrageenan control

    • Group 3: Carrageenan + Pseudolaric acid B-O-beta-D-glucopyranoside (low dose)

    • Group 4: Carrageenan + Pseudolaric acid B-O-beta-D-glucopyranoside (high dose)

    • Group 5: Carrageenan + Indomethacin (positive control)

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

In Vivo Experimental Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Group Group Animals Acclimatize->Group Administer Administer Compound/ Vehicle/Positive Control Group->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure Measure Paw Volume (0, 1, 2, 3, 4 hours) Inject->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze End End Analyze->End

Caption: Workflow for in vivo anti-inflammatory assessment.

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle ControlMinimal-
Carrageenan ControlSignificant Increase0%
Carrageenan + Compound (low dose)
Carrageenan + Compound (high dose)
Carrageenan + IndomethacinReduced IncreaseHigh

Data Interpretation and Future Directions

Significant inhibition of NO, TNF-α, and IL-6 production in the in vitro assays, coupled with a reduction in the phosphorylation of key signaling proteins, would provide strong evidence for the anti-inflammatory activity of Pseudolaric acid B-O-beta-D-glucopyranoside and its mechanism of action. A dose-dependent reduction in paw edema in the in vivo model would confirm its therapeutic potential in a living system.

Should these experiments yield positive results, future research should focus on:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion of Pseudolaric acid B-O-beta-D-glucopyranoside and to confirm its conversion to PAB in vivo.

  • Chronic inflammation models: To evaluate its efficacy in more complex and long-term inflammatory conditions.

  • Toxicology studies: To assess its safety profile for potential clinical development.

The exploration of Pseudolaric acid B-O-beta-D-glucopyranoside represents a promising avenue for the discovery of novel anti-inflammatory agents. Its origins in traditional medicine, combined with a strong mechanistic rationale, make it a compelling candidate for further investigation.

References

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  • Stöckli, M., El-Huneidi, W., & Wueest, S. (2018). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. Frontiers in Immunology, 9, 88. Retrieved from [Link]

  • ResearchGate. (n.d.). Pseudolaric acid B suppresses NSCLC progression through the ROS/AMPK/ mTOR/autophagy signalling pathway. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Rendo, V., Nuzzo, D., Cicero, L., Macaluso, A., Vetrano, V., & Caracappa, S. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Plants, 11(6), 786. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for quantification of Pseudolaric acid B-O-beta-D-glucopyranoside.

An Application Note for the Quantification of Pseudolaric acid B-O-beta-D-glucopyranoside via High-Performance Liquid Chromatography (HPLC) Authored by: Gemini, Senior Application Scientist Abstract This comprehensive ap...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of Pseudolaric acid B-O-beta-D-glucopyranoside via High-Performance Liquid Chromatography (HPLC)

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Pseudolaric acid B-O-beta-D-glucopyranoside. This bioactive secondary metabolite, sourced from the bark of Pseudolarix amabilis (Golden Larch), has garnered significant interest for its potent antifungal and antibacterial properties.[1] The accurate determination of its concentration is paramount for quality control, pharmacokinetic studies, and drug development initiatives. This guide provides a step-by-step protocol, from sample preparation to chromatographic analysis, and outlines a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.

Introduction and Scientific Background

Pseudolaric acid B-O-beta-D-glucopyranoside is a diterpenoid glycoside that contributes to the therapeutic effects of traditional medicines derived from the Golden Larch. Its primary mechanism of action involves the disruption of fungal cell integrity by interfering with the synthesis of essential cell wall components.[1] As research into natural product-based therapeutics expands, the need for reliable analytical methods to quantify such lead compounds becomes critical. High-Performance Liquid Chromatography (HPLC) offers the selectivity and sensitivity required for analyzing complex mixtures, such as herbal extracts.[2] This document presents a validated HPLC-UV method, establishing a self-validating system for researchers and drug development professionals.

Principle of the Chromatographic Method

The method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Pseudolaric acid B-O-beta-D-glucopyranoside, being a moderately polar compound, is retained on the column and then eluted by a gradually increasing concentration of an organic solvent (methanol) in the mobile phase. Detection is achieved by monitoring the UV absorbance at 262 nm, a wavelength at which the analyte exhibits a strong response, allowing for sensitive and accurate quantification.[3]

Materials, Reagents, and Instrumentation

Reference Standards and Reagents
  • Pseudolaric acid B-O-beta-D-glucopyranoside reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetic Acid (Glacial, analytical grade)

Instrumentation and Equipment
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) software for data acquisition and processing.

  • Analytical balance (4-decimal place)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringes (1 mL, 3 mL)

  • Syringe filters (0.45 µm, PTFE or nylon)

Detailed Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: 0.5% (v/v) aqueous acetic acid. Add 5 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly.

  • Mobile Phase B: Methanol.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Pseudolaric acid B-O-beta-D-glucopyranoside reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring to volume. Mix until fully dissolved. This stock solution should be stored at -20°C for up to one month.[4]

Calibration Curve Standards (Working Solutions):

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • A typical calibration series could include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Pseudolarix amabilis bark)

The complex nature of traditional Chinese medicine samples necessitates robust extraction procedures to ensure accurate quantification of active components.[5][6]

  • Grind the dried bark of Pseudolarix amabilis into a fine powder (approx. 40-60 mesh).

  • Accurately weigh about 0.5 g of the powder into a 50 mL conical flask.

  • Add 25 mL of methanol to the flask.

  • Perform extraction using an ultrasonic bath for 40 minutes.[2]

  • Allow the mixture to cool to room temperature. Replenish any lost solvent by weight with methanol.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Sample Weigh Powdered Plant Material Extraction Ultrasonic Extraction with Methanol Sample->Extraction Standard Prepare Reference Standard Stock Dilution Create Calibration Standards Standard->Dilution Filtration Filter Extract & Standards (0.45 µm) Extraction->Filtration Dilution->Filtration HPLC_Run HPLC Injection (Gradient Elution) Filtration->HPLC_Run Detection UV Detection at 262 nm HPLC_Run->Detection Integration Peak Integration & Identification Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Using Standards Quantification Calculate Analyte Concentration Integration->Quantification Using Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the quantification of Pseudolaric acid B-O-beta-D-glucopyranoside.

Chromatographic Conditions

All quantitative data should be acquired under the optimized conditions summarized in the table below.

ParameterConditionRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalentProvides stable and reproducible flow rates and injection volumes.
Column Inertsil ODS-3 (4.6 x 250 mm, 5 µm), or equivalent C18 phaseThe C18 stationary phase provides excellent retention and resolution for diterpenoids.[3]
Mobile Phase A: 0.5% Acetic Acid in WaterB: MethanolThe acidic modifier improves peak shape and suppresses ionization. Methanol provides good solvating power for the analyte.[3]
Gradient Program 0-15 min, 50-70% B15-30 min, 70-90% B30-35 min, 90% B35.1-40 min, 50% BA gradient elution is necessary to separate the analyte from other components in the complex matrix and to ensure a reasonable run time.
Flow Rate 0.6 mL/minThis flow rate provides optimal separation efficiency for the selected column dimensions.[3]
Detection UV at 262 nmThis wavelength corresponds to a high absorbance maximum for the analyte, ensuring good sensitivity.[3]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]

Validation_Parameters cluster_precision Precision Types center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo (matrix without analyte), standard, and sample. Compare chromatograms.No interfering peaks at the retention time of the analyte.
Linearity Analyze 5-6 calibration standards covering the expected range. Plot peak area vs. concentration.Correlation coefficient (r²) > 0.999.[3]
Range The concentration range over which linearity, accuracy, and precision are acceptable.Confirmed by linearity, accuracy, and precision data.
Accuracy Spike a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery between 94.0% - 106.0%.[3]
Precision (Repeatability) Analyze six replicate samples at 100% of the test concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 3.0%.[3]
Limit of Detection (LOD) Determine signal-to-noise ratio (S/N) of 3:1 or use the standard deviation of the response and the slope.S/N ≥ 3.
Limit of Quantification (LOQ) Determine signal-to-noise ratio (S/N) of 10:1 or use the standard deviation of the response and the slope.S/N ≥ 10.
Robustness Deliberately vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).RSD of results should remain within acceptable limits.
Results and Discussion (Exemplary Data)

The following tables present example data that would be generated during the validation of this method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015.2
5.076.8
10.0151.5
25.0378.1
50.0755.9
100.01510.3
Regression Equation y = 15.09x + 0.15
Correlation (r²) 0.9998

Table 2: Accuracy and Precision Data

ParameterSpiked Conc. (µg/mL)nMean Measured Conc. (µg/mL)Recovery (%)RSD (%)
Accuracy 40 (80%)339.298.0-
50 (100%)350.7101.4-
60 (120%)358.998.2-
Precision (Repeatability) 50650.4-0.55%
Precision (Intermediate) 50649.8-1.85%

The exemplary data demonstrates that the method is linear, accurate, and precise within the specified range, meeting all predefined acceptance criteria. The low RSD values indicate high reproducibility.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of Pseudolaric acid B-O-beta-D-glucopyranoside in complex matrices. The detailed protocols and validation framework provide a solid foundation for its implementation in research and quality control laboratories, ensuring the generation of reliable and defensible analytical data.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2025, January 9). New Research Methods for Analyzing Traditional Chinese Medicine Revealed. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Zhang, J., et al. (2012). Applications of HPLC/MS in the analysis of traditional Chinese medicines. Journal of Pharmaceutical and Biomedical Analysis, 63, 81-88. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Compendium of HPLC Applications for Traditional Chinese Medicine and Chemical Drugs in China Pharmacopoeia. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Szűcs, Z., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 856. Retrieved from [Link]

Sources

Application

Preparing Pseudolaric Acid B-O-beta-D-glucopyranoside for In Vivo Animal Studies: An Application Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation of Pseudolaric acid B-O-beta-D-glucopyranoside for in vivo animal studies. The focus is on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation of Pseudolaric acid B-O-beta-D-glucopyranoside for in vivo animal studies. The focus is on ensuring scientific integrity, reproducibility, and adherence to preclinical research standards.

Introduction: Understanding the Molecule

Pseudolaric acid B-O-beta-D-glucopyranoside is a diterpenoid glycoside isolated from the bark of the golden larch tree, Pseudolarix amabilis.[1] Like many natural products, it exhibits poor aqueous solubility, a significant hurdle for achieving systemic exposure in animal models. This necessitates the use of specialized formulation strategies to ensure consistent and reliable delivery of the compound for pharmacological and toxicological evaluation.

Table 1: Physicochemical Properties of Pseudolaric acid B-O-beta-D-glucopyranoside

PropertyValueSource(s)
Molecular FormulaC₂₈H₃₈O₁₁[2]
Molecular Weight550.60 g/mol [2]
AppearanceWhite to off-white solid[2]
Solubility in DMSO≥ 25 mg/mL[3]
Aqueous SolubilityPoor[4]

Strategic Formulation Development: A Decision-Making Workflow

The primary goal of formulation development for preclinical studies is to create a safe and effective vehicle that can deliver the desired dose of the test compound in a consistent manner. The choice of formulation strategy is dictated by the physicochemical properties of the compound, the intended route of administration, and the requirements of the animal study.

Below is a logical workflow for selecting an appropriate formulation for Pseudolaric acid B-O-beta-D-glucopyranoside.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Preparation & QC cluster_3 Phase 4: Administration start Start: Obtain Pseudolaric acid B-O-beta-D-glucopyranoside physchem Determine Physicochemical Properties (Solubility, Stability) start->physchem decision Is aqueous solubility sufficient for desired dose? physchem->decision cosolvent Option 1: Co-solvent System (e.g., DMSO/PEG300/Tween 80) decision->cosolvent No cyclodextrin Option 2: Complexation (e.g., SBE-β-CD) decision->cyclodextrin No prepare Prepare Formulation (See Protocols) cosolvent->prepare cyclodextrin->prepare qc Quality Control: - Visual Inspection - pH Measurement - Stability Assessment prepare->qc administer Administer to Animals (e.g., Oral Gavage) qc->administer

Caption: Formulation Development Workflow for Pseudolaric acid B-O-beta-D-glucopyranoside.

Formulation Protocols: From Theory to Practice

Two primary formulation strategies are recommended for Pseudolaric acid B-O-beta-D-glucopyranoside: a co-solvent system and a cyclodextrin-based solution. The choice between these will depend on the specific requirements of the study, including the desired dose concentration and the potential for excipient-related toxicity.

Protocol 1: Co-solvent Formulation

This is a widely used method for solubilizing hydrophobic compounds for in vivo studies. The combination of a primary organic solvent (DMSO), a co-solvent (PEG300), and a surfactant (Tween 80) creates a vehicle that can maintain the drug in solution upon dilution into an aqueous environment.

Rationale for Excipient Selection:

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is typically used to create a concentrated stock solution.[5] However, DMSO can have its own biological effects and toxicity, so its final concentration in the formulation should be minimized, ideally not exceeding 10%.[6]

  • Polyethylene Glycol 300 (PEG300): A low-molecular-weight grade of polyethylene glycol that is miscible with water and many organic solvents. It acts as a co-solvent to improve the solubility of the drug in the final formulation.[5]

  • Polysorbate 80 (Tween 80): A non-ionic surfactant that acts as a wetting agent and emulsifier. It helps to prevent the precipitation of the drug when the formulation is introduced into an aqueous environment, such as the gastrointestinal tract.[7]

  • Saline (0.9% NaCl): The aqueous component of the vehicle, used to bring the formulation to the final volume and ensure physiological compatibility.

Step-by-Step Preparation:

  • Prepare a Stock Solution: Weigh the required amount of Pseudolaric acid B-O-beta-D-glucopyranoside and dissolve it in a minimal amount of DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of the compound in 1 mL of DMSO. Gentle warming or sonication may be used to facilitate dissolution.[3]

  • Add Co-solvent: To the DMSO stock solution, add PEG300. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would add 4 parts of PEG300 to your 1 part of DMSO stock solution. Mix thoroughly by vortexing.

  • Add Surfactant: Add Tween 80 to the mixture and vortex until a homogenous solution is obtained.

  • Add Aqueous Component: Slowly add saline to the organic mixture while vortexing to bring the formulation to the final volume. The sequential addition of solvents is crucial to prevent precipitation.[3]

  • Final Formulation: The resulting solution should be clear and free of visible particulates. A typical final concentration achievable with this method is around 2 mg/mL.[3]

Protocol 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent aqueous solubility.[8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and a favorable safety profile.[9]

Rationale for Excipient Selection:

  • SBE-β-CD: Forms a host-guest complex with the drug, increasing its solubility in aqueous solutions. It has been shown to be safe for oral and parenteral administration in preclinical studies.[10][11]

  • Saline or Water for Injection: The aqueous vehicle for the cyclodextrin and the drug complex.

Step-by-Step Preparation:

  • Prepare the Cyclodextrin Vehicle: Prepare a solution of SBE-β-CD in saline or water for injection. A common concentration is 20% (w/v). To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Stir until the powder is completely dissolved and the solution is clear.

  • Prepare a Concentrated Drug Stock (Optional but Recommended): Dissolve Pseudolaric acid B-O-beta-D-glucopyranoside in a small amount of DMSO (e.g., 25 mg/mL).

  • Combine and Solubilize: Add the DMSO stock solution to the SBE-β-CD solution. For a final formulation with 10% DMSO, you would add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution. This would yield a final drug concentration of 2.5 mg/mL.

  • Mix Thoroughly: Vortex the final solution to ensure complete mixing and complexation. The solution should be clear.

Quality Control and Stability: Ensuring a Self-Validating System

All preclinical studies should be conducted in compliance with Good Laboratory Practices (GLP), as outlined in 21 CFR Part 58.[3] This includes ensuring the quality and stability of the test article formulation.

Key Quality Control Steps:

  • Visual Inspection: Before administration, every dose should be visually inspected against a black and white background under good lighting. The solution should be clear and free from any visible particles, precipitation, or signs of phase separation.[1]

  • pH Measurement: While not always necessary for oral formulations, measuring and recording the pH of the final solution can be a useful parameter for ensuring consistency between batches.

  • Stability Assessment: The stability of the formulation under the intended storage and use conditions should be determined. According to ICH guideline Q1A, stability testing provides evidence on how the quality of a drug product varies over time under the influence of environmental factors.[2] For preclinical formulations, this typically involves:

    • Short-Term Stability: Assess the stability of the formulation over the period it will be used (e.g., up to 24 hours) at room temperature and/or refrigerated conditions.

    • Freeze-Thaw Stability: If stock solutions are to be frozen and thawed, their stability should be assessed over several freeze-thaw cycles.

    • Analytical Method: A stability-indicating analytical method, such as HPLC, should be used to quantify the concentration of the active compound at different time points. A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.[12]

General Recommendation: It is best practice to prepare formulations fresh on the day of use. If storage is necessary, the formulation should be protected from light and stored at 2-8°C, and its stability under these conditions should be validated.

Regulatory and Ethical Considerations

The planning and execution of animal studies should adhere to established guidelines to ensure data quality and animal welfare.

  • Preclinical Safety Evaluation: The overall design of the in vivo study should be in line with the principles outlined in the ICH S6 guideline on the preclinical safety evaluation of biotechnology-derived pharmaceuticals, which provides a framework for designing studies to assess the safety of new drugs.[13][14]

  • Animal Welfare: All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should follow guidelines such as PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) to ensure all aspects of the study are carefully planned.[4][15][16]

G cluster_0 Pre-Formulation cluster_1 Formulation Preparation cluster_2 Quality Control cluster_3 Dosing calc Calculate Required Dose and Volume select Select Formulation Strategy (Co-solvent vs. Cyclodextrin) calc->select weigh Weigh Compound and Excipients select->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve mix Sequentially Add and Mix Co-solvents/Vehicle dissolve->mix inspect Visual Inspection for Clarity and Particulates mix->inspect stability Confirm Stability for Duration of Use inspect->stability dose Administer to Animal (within validated stability window) stability->dose

Sources

Method

Application Notes and Protocols for Evaluating the Efficacy of Pseudolaric Acid B-O-beta-D-glucopyranoside

Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Glycosylated Diterpenoid Natural products remain a vital source for the discovery of novel therapeutic agents, offering chemical d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Glycosylated Diterpenoid

Natural products remain a vital source for the discovery of novel therapeutic agents, offering chemical diversity that is often unparalleled by synthetic libraries.[1][2] Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant scientific interest.[3][4] Extensive research has demonstrated its potent anticancer, anti-angiogenic, anti-inflammatory, and immunomodulatory properties.[3][4][5][6] PAB is known to exert its anticancer effects by inducing cell cycle arrest, promoting apoptosis through various pathways, and disrupting microtubule dynamics.[5][7][8]

This application note focuses on Pseudolaric acid B-O-beta-D-glucopyranoside (PABG) , a glycosylated form of PAB.[9] In natural product chemistry, glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially affecting its solubility, stability, and biological activity. The addition of a glucose moiety to PAB could modulate its efficacy, transforming it into a prodrug that releases the active aglycone (PAB) within the cellular environment, or it may possess its own unique bioactivity.

These detailed protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of PABG using a suite of robust cell-based assays. We will proceed with a logical workflow, starting from initial cytotoxicity screening to in-depth mechanistic studies, enabling a comprehensive characterization of PABG's therapeutic potential.

Part 1: Foundational Efficacy Screening - Cytotoxicity Profile

Scientific Rationale: The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic activity across various cancer cell lines. This establishes a baseline for efficacy and helps identify sensitive cell types. The MTT (or similar tetrazolium-based) assay is a reliable, high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] By comparing the IC50 (half-maximal inhibitory concentration) values of PABG and PAB, we can ascertain the initial impact of the glucoside moiety on cytotoxic potency.

Protocol 1.1: Cell Viability Assessment via MTT Assay

This protocol outlines the procedure for determining the dose- and time-dependent cytotoxic effects of PABG on a panel of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer, HepG2 liver cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pseudolaric acid B-O-beta-D-glucopyranoside (PABG) and Pseudolaric acid B (PAB)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of PABG and PAB in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of PABG or PAB. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

Data Presentation:

CompoundCell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
PABG MDA-MB-231Experimental ValueExperimental ValueExperimental Value
PAB MDA-MB-231Experimental ValueExperimental ValueExperimental Value
PABG A549Experimental ValueExperimental ValueExperimental Value
PAB A549Experimental ValueExperimental ValueExperimental Value

Part 2: Mechanistic Deep Dive - Apoptosis Induction

Scientific Rationale: A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[5] PAB is a known inducer of apoptosis.[5][11][12] It is crucial to determine if PABG shares this mechanism. We will employ a multi-pronged approach to investigate apoptosis:

  • Annexin V/PI Staining: Differentiates between early apoptotic (Annexin V positive), late apoptotic/necrotic (Annexin V and PI positive), and live cells.[13][14]

  • Caspase Activity Assay: Measures the activity of key executioner caspases (caspase-3 and -7), which are central to the apoptotic cascade.[15][16]

Workflow for Apoptosis Investigation

G cluster_0 Apoptosis Investigation Workflow start Treat Cells with PABG annexin Annexin V / PI Staining (Flow Cytometry) start->annexin Incubate caspase Caspase-Glo® 3/7 Assay (Luminescence) start->caspase Incubate analysis Data Analysis & Conclusion (Confirm Apoptotic Induction) annexin->analysis caspase->analysis

Caption: Workflow for assessing PABG-induced apoptosis.

Protocol 2.1: Quantifying Apoptosis with Annexin V-FITC and Propidium Iodide

Materials:

  • Cells treated with PABG/PAB at their respective IC50 concentrations for 24 or 48 hours.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[13]

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed and treat cells as described in the cytotoxicity protocol.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2/FL3) to detect dead cells.

    • Populations to identify: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 2.2: Measuring Caspase-3/7 Activity

Materials:

  • Cells cultured and treated in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay System (Promega).[15][17]

  • Luminometer.

Step-by-Step Methodology:

  • Assay Setup:

    • Seed 1 x 10⁴ cells per well in a white-walled 96-well plate and incubate for 24 hours.

    • Treat cells with a dose range of PABG and PAB for a predetermined time (e.g., 12, 24 hours).

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18]

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Probing the Antiproliferative Mechanism - Cell Cycle Analysis

Scientific Rationale: PAB is known to disrupt microtubule networks, leading to cell cycle arrest at the G2/M phase.[7][8] This arrest prevents cells from completing mitosis, which can trigger apoptosis. Cell cycle analysis using propidium iodide (PI) staining is a fundamental technique to determine the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle.[19][20] Observing an accumulation of cells in the G2/M phase after PABG treatment would suggest a similar microtubule-targeting mechanism.

Protocol 3.1: Cell Cycle Distribution by Propidium Iodide Staining

Materials:

  • Cells treated with PABG/PAB at IC50 concentrations for 24 hours.

  • Cold 70% ethanol.

  • PBS.

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[19][20]

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ treated cells.

    • Wash once with PBS and pellet the cells.

    • Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[21]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring the linear fluorescence signal of PI.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Part 4: Investigating Anti-Angiogenic and Anti-Inflammatory Potential

Scientific Rationale: PAB has demonstrated significant anti-angiogenic and anti-inflammatory activities.[3][4][22][23] Angiogenesis, the formation of new blood vessels, is critical for tumor growth, while chronic inflammation can promote tumorigenesis.[3] It is therefore valuable to assess whether PABG retains these properties.

Key Assays for Further Investigation:
  • Tube Formation Assay: This in vitro assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures on a basement membrane matrix (e.g., Matrigel). Inhibition of tube formation by PABG would indicate anti-angiogenic potential. PAB has been shown to inhibit tube formation.[22][24]

  • Anti-Inflammatory Assay (Cytokine Measurement): Macrophages (like RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to produce pro-inflammatory cytokines such as TNF-α and IL-6. The ability of PABG to reduce the levels of these cytokines (measured by ELISA) would demonstrate its anti-inflammatory effects. PAB is known to inhibit the production of these cytokines.[3]

Signaling Pathway Analysis

Sources

Application

Application Notes and Protocols for Detecting Apoptosis in Cells Treated with Pseudolaric Acid B-O-beta-D-glucopyranoside

Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Diterpenoid Glycoside Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Diterpenoid Glycoside

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant anti-tumor properties, including the induction of apoptosis in various cancer cell lines.[1][2][3] Its glycosidic derivative, Pseudolaric acid B-O-beta-D-glucopyranoside (PABG), is a compound of increasing interest for its potential pharmacological activities.[4][5] As researchers delve into the therapeutic potential of PABG, a critical step is to determine its ability to induce programmed cell death, or apoptosis, in target cells.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively design, execute, and interpret experiments for detecting apoptosis in cells treated with PABG. The protocols herein are established, robust methods that provide a multi-faceted approach to confirming an apoptotic phenotype.

Core Principles in Apoptosis Detection

We will focus on three key pillars of apoptosis detection:

  • Plasma Membrane Alterations: Detection of phosphatidylserine (PS) externalization.

  • Caspase Cascade Activation: Measuring the activity of key executioner caspases.

  • Mitochondrial Pathway Regulation: Assessing the balance of pro- and anti-apoptotic proteins.

Part 1: Analysis of Phosphatidylserine Externalization via Annexin V/Propidium Iodide Staining

Expertise & Experience: The Rationale Behind the Assay

In healthy cells, phosphatidylserine (PS) is strictly maintained in the inner leaflet of the plasma membrane.[6] One of the earliest and most reliable indicators of apoptosis is the translocation of PS to the outer leaflet, where it acts as an "eat me" signal for phagocytes.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label apoptotic cells.[6]

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red.[6][8] By using Annexin V and PI staining in tandem, we can differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[8] This dual-staining method, analyzed by flow cytometry, provides a quantitative and sensitive measure of apoptosis induction.[7][8]

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_culture Seed cells in a multi-well plate treatment Treat with PABG (various concentrations) and controls cell_culture->treatment incubation Incubate for desired time points (e.g., 24, 48h) treatment->incubation harvest Harvest cells (including supernatant for suspension cells) incubation->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubate_dark Incubate for 15-20 min at RT in the dark add_stains->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer acquire Acquire data on a flow cytometer within 1 hour add_buffer->acquire analyze Analyze dot plots to quantify cell populations acquire->analyze Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_read Data Acquisition cell_culture Seed cells in a white-walled 96-well plate treatment Treat with PABG and controls cell_culture->treatment incubation Incubate for desired time points treatment->incubation equilibrate Equilibrate plate and Caspase-Glo® 3/7 Reagent to RT incubation->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent shake Mix on a plate shaker add_reagent->shake incubate_reagent Incubate at RT for 1-2 hours shake->incubate_reagent read_lum Measure luminescence with a plate reader incubate_reagent->read_lum analyze Analyze and plot data read_lum->analyze

Caption: Workflow for Caspase-3/7 activity assay.

Detailed Protocol: Luminescent Caspase-3/7 Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay and should be adapted for other similar kits.

Materials:

  • PABG

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements

  • Appropriate cell culture medium

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a predetermined optimal density.

    • Include wells for background luminescence (medium only) and no-cell controls.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a serial dilution of PABG and appropriate controls.

    • Incubate for the desired treatment period.

  • Assay Execution:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature before use. [9] * Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [10] * Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. [11]

  • Signal Measurement:

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all experimental readings.

Part 3: Western Blot Analysis of Bcl-2 Family Proteins

Expertise & Experience: The Rationale Behind the Assay

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism of programmed cell death. [1]This pathway is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, such as Bax and Bad. [1][12]The ratio of these pro- to anti-apoptotic proteins determines the cell's fate. [13][14] Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. [1]Anti-apoptotic proteins like Bcl-2 prevent this by sequestering pro-apoptotic members. [2]A decrease in Bcl-2 expression and/or an increase in Bax expression is a strong indicator that the mitochondrial pathway of apoptosis has been engaged. [1][12]Western blotting is the gold-standard technique to quantify these changes in protein expression levels. [15]

Apoptotic Signaling Pathway: Intrinsic Pathway

Caption: Intrinsic apoptotic pathway potentially induced by PABG.

Detailed Protocol: Western Blot for Bcl-2 and Bax

Materials:

  • PABG

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with PABG as previously described.

    • Wash cells with cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors. [16] * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. [16] * Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. [15] * Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature. [16] * Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16] * Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the protein bands. Normalize the expression of Bcl-2 and Bax to the loading control.

Data Presentation and Interpretation

To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in a structured format.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining
Treatment GroupConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control-
PABGX µM
PABGY µM
PABGZ µM
Positive Control-

Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Caspase-3/7 Activity
Treatment GroupConcentrationRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle Control-1.0
PABGX µM
PABGY µM
PABGZ µM
Positive Control-

Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 3: Densitometric Analysis of Bcl-2 and Bax Expression
Treatment GroupConcentrationRelative Bax/β-actin RatioRelative Bcl-2/β-actin RatioBax/Bcl-2 Ratio
Vehicle Control-
PABGX µM
PABGY µM
PABGZ µM

Data should be presented as mean ± standard deviation from at least three independent experiments.

Trustworthiness: A Self-Validating Experimental Design

  • A dose-dependent increase in the Annexin V-positive cell population.

  • A corresponding dose-dependent increase in Caspase-3/7 activity.

  • A shift in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax.

Observing all three outcomes provides a robust, multi-point confirmation of apoptosis, significantly enhancing the trustworthiness of the findings.

References

  • Wang, Y., et al. (2020). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Reports, 44(5), 2058-2068. [Link]

  • Zhao, D., et al. (2012). Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells. Toxicology in Vitro, 26(4), 595-602. [Link]

  • Li, P., et al. (2006). Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(6), 528-531. [Link]

  • Pal, D., et al. (2013). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. [Link]

  • Sriram, K., et al. (2012). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Biomicrofluidics, 6(3), 34111. [Link]

  • Bosserman, L., et al. (2015). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One, 10(5), e0122609. [Link]

  • Thodum, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1958. [Link]

  • protocols.io. (2020). Caspase 3/7 Activity. protocols.io. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Bah, S. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]

  • Guan, X., & Yang, L. (2013). Role of pseudolaric acid B in A549 lung cancer cell proliferation and apoptosis. Oncology Letters, 6(5), 1449-1454. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Chiu, P., et al. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies. Natural Product Reports, 27(7), 1066-1083. [Link]

  • Aikesi. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Aikesi. [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. ResearchGate. [Link]

  • ResearchGate. (2020). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. ResearchGate. [Link]

  • MDPI. (2023). Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. MDPI. [Link]

  • Yang, L. H., et al. (2014). Pseudolaric acid B induces apoptosis in U937 human leukemia cells via caspase-9-mediated activation of the mitochondrial death pathway. Oncology Letters, 8(5), 2292-2296. [Link]

  • Sari, T. T., et al. (2022). Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia. Korean Journal of Clinical Oncology, 18(1), 31-38. [Link]

  • Biopurify. (n.d.). CAS 98891-44-2 | Pseudolaric Acid A-O-beta-D-glucopyranoside. Biopurify. [Link]

  • Qi, Y., et al. (2012). Pseudolaric acid B induces mitotic catastrophe followed by apoptotic cell death in murine fibrosarcoma L929 cells. European Journal of Pharmacology, 683(1-3), 29-38. [Link]

Sources

Method

Application Note: A Protocol for the Solubilization and Formulation of Pseudolaric Acid B-O-beta-D-glucopyranoside for Preclinical Research

Authored by: Gemini, Senior Application Scientist Abstract Pseudolaric acid B-O-beta-D-glucopyranoside (PABG), a diterpenoid glycoside isolated from the bark of Pseudolarix amabilis, has demonstrated significant therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Pseudolaric acid B-O-beta-D-glucopyranoside (PABG), a diterpenoid glycoside isolated from the bark of Pseudolarix amabilis, has demonstrated significant therapeutic potential, including antifungal and anticancer activities.[1][2] A primary obstacle in the preclinical evaluation of PABG is its low aqueous solubility, a common challenge for many natural product drug candidates.[3][4] This application note provides a detailed, scientifically-grounded protocol for the formulation of PABG using a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300). We present methodologies for preparing a high-concentration stock solution, a working formulation for in vitro use, and a stable, injectable vehicle for in vivo animal studies, supported by the underlying physicochemical rationale for each step.

Introduction: The Formulation Challenge

Pseudolaric acid B (PAB), the aglycone of PABG, is known to be a microtubule-destabilizing agent, inducing G2-M cell cycle arrest and apoptosis in cancer cells.[5][6] The glycoside form, PABG, offers a modified pharmacological profile that is of great interest to researchers. However, its complex, largely hydrophobic structure (LogP ≈ 2.03) results in poor solubility in aqueous media, complicating the generation of reliable and reproducible data in biological systems.[7] To overcome this, a robust formulation strategy is required to ensure complete solubilization and bioavailability.

The use of co-solvent systems is a well-established technique to formulate such "brick-dust" molecules.[4][8] This guide focuses on a binary solvent system of DMSO and PEG300. DMSO serves as a powerful primary solvent capable of dissolving PABG at high concentrations, while PEG300 acts as a biocompatible co-solvent that prevents precipitation upon dilution into aqueous physiological environments.[9][10]

Rationale and Reagent Deep Dive

The selection of excipients is the most critical decision in formulating a poorly soluble compound. The choice of DMSO and PEG300 is based on their synergistic properties and extensive history of use in pharmaceutical research.[3][11]

  • Pseudolaric Acid B-O-beta-D-glucopyranoside (PABG): A diterpenoid glycoside with a molecular weight of approximately 550.6 g/mol .[1][12] Its limited solubility necessitates a non-aqueous solvent system for initial dissolution.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with exceptional solubilizing capacity for both polar and nonpolar compounds.[13] It is miscible with water and most organic solvents, making it an ideal primary solvent for creating concentrated stock solutions.[9] It is important to note that DMSO is not biologically inert; it can have anti-inflammatory effects and act as a penetration enhancer.[14][15] Therefore, its final concentration in experimental systems, particularly in vivo, should be minimized, ideally below 1% and not exceeding 10% v/v.[14][16]

  • Polyethylene Glycol 300 (PEG300): A low-molecular-weight polymer of ethylene oxide that is water-soluble, biocompatible, and exhibits low toxicity.[10] Its role in this formulation is to act as a "bridging" solvent. When the highly concentrated DMSO stock is introduced to an aqueous environment (like cell culture media or saline), the PEG300 helps to create a more gradual polarity transition, maintaining the PABG in a solubilized state and preventing it from crashing out of solution.[17][18]

Table 1: Physicochemical Properties of Formulation Components
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
PABG C₂₈H₃₈O₁₁550.60White solid, poor aqueous solubility, LogP ≈ 2.03.[1][7][19]
DMSO (CH₃)₂SO78.13Colorless liquid, powerful polar aprotic solvent, miscible with water.[13]
PEG300 H(OCH₂CH₂)nOH~300Clear, viscous liquid, water-soluble, biocompatible co-solvent.[10]

Experimental Protocols & Methodologies

Adherence to a precise, sequential methodology is critical to achieving a clear, stable, and homogenous formulation. Always use high-purity, anhydrous or spectrophotometric grade solvents to avoid introducing impurities or water that could compromise solubility.

Protocol 1: Preparation of a 25 mg/mL PABG Stock Solution in 100% DMSO

This concentrated stock is the foundation for all subsequent dilutions and is suitable for long-term storage.

Materials:

  • Pseudolaric acid B-O-beta-D-glucopyranoside (PABG) powder

  • Anhydrous, high-purity DMSO (USP or PhEur grade recommended)[9]

  • Sterile, amber glass vial

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Tare a sterile amber glass vial on an analytical balance. Carefully weigh the desired amount of PABG powder (e.g., 10 mg).

  • Solvent Calculation: Calculate the required volume of DMSO. For a 25 mg/mL concentration: Volume of DMSO (mL) = Mass of PABG (mg) / 25 (mg/mL) Example: 10 mg PABG / 25 mg/mL = 0.4 mL (400 µL) of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the PABG powder.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[1] Gentle warming to 37°C can also be applied if necessary, but avoid excessive heat.[16]

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C.[19] Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Protocol 2: Preparation of a PABG Working Formulation in a DMSO:PEG300 Vehicle

This formulation is suitable for preparing serial dilutions for in vitro experiments where the final DMSO concentration in the cell culture medium must be controlled.

Materials:

  • PABG stock solution (25 mg/mL in DMSO from Protocol 1)

  • PEG300 (USP grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Planning: Determine the desired final ratio of DMSO to PEG300. A 1:1 ratio is a robust starting point.

  • Addition: In a sterile microcentrifuge tube, add a volume of PEG300.

  • Dilution: Add an equal volume of the 25 mg/mL PABG stock solution (from Protocol 1) to the PEG300. Example: To prepare 200 µL of a 12.5 mg/mL solution in 1:1 DMSO:PEG300, add 100 µL of PEG300 to a tube, followed by 100 µL of the 25 mg/mL PABG stock.

  • Mixing: Vortex thoroughly for 30-60 seconds until the solution is completely homogenous. This working formulation can now be used to spike into cell culture medium for in vitro assays. Note: Always ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.1%).[16]

Protocol 3: Preparation of an Injectable Formulation for In Vivo Studies

This protocol is adapted from widely used vehicles for administering poorly soluble compounds in animal models.[1][19] It results in a formulation where the final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (0.9% NaCl) . The order of addition is paramount.

Materials:

  • PABG stock solution (25 mg/mL in DMSO from Protocol 1)

  • PEG300

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% w/v NaCl)

  • Sterile conical tube or vial

Procedure:

  • Calculate Volumes: Determine the total volume of formulation needed. The example below is for preparing 1 mL of a 2.5 mg/mL PABG solution.

    • PABG Stock (25 mg/mL): 100 µL (This provides 2.5 mg of PABG and 100 µL of DMSO, achieving the 10% DMSO target)

    • PEG300: 400 µL (40% of 1 mL)

    • Tween-80: 50 µL (5% of 1 mL)

    • Saline: 450 µL (45% of 1 mL)

  • Step 1: Add PEG300. To a sterile conical tube, add 400 µL of PEG300.

  • Step 2: Add PABG Stock. Add 100 µL of the 25 mg/mL PABG stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.[20] This step is critical; the PABG must be fully dispersed in the PEG300/DMSO mixture before any aqueous solution is added.

  • Step 3: Add Tween-80. Add 50 µL of Tween-80 and vortex again until the solution is homogenous. Tween-80 acts as a surfactant to further stabilize the formulation.

  • Step 4: Add Saline. Add 450 µL of sterile saline slowly and dropwise while vortexing or swirling the tube. Rapid addition of the saline can cause the drug to precipitate.

  • Final Verification: The final solution should be clear. If any cloudiness or precipitation occurs, the formulation may need to be optimized, or sonication can be attempted to aid dissolution.[19] This formulation should be prepared fresh before each use. [1]

G cluster_0 Protocol 1: Stock Solution cluster_1 Protocol 3: In Vivo Formulation (1 mL Example) weigh Weigh PABG Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 25 mg/mL Stock in DMSO dissolve->stock add_stock Step 2: Add 100 µL Stock Solution stock->add_stock start_vivo Start with Empty Sterile Tube add_peg Step 1: Add 400 µL PEG300 start_vivo->add_peg add_peg->add_stock mix1 Vortex Well add_stock->mix1 add_tween Step 3: Add 50 µL Tween-80 mix1->add_tween mix2 Vortex Well add_tween->mix2 add_saline Step 4: Add 450 µL Saline (Dropwise) mix2->add_saline mix3 Vortex Well add_saline->mix3 final_form Final Formulation (2.5 mg/mL) mix3->final_form

Figure 1. Sequential workflow for preparing an in vivo formulation of PABG.

Formulation Stability Assessment

Preparing a clear solution is only the first step; ensuring the compound remains in solution for the duration of an experiment is paramount for data integrity. Stability testing is a critical self-validating step for any protocol.[21][22]

Protocol 4: Short-Term Physical Stability Evaluation

This protocol provides a rapid method to assess the likelihood of precipitation.

  • Preparation: Prepare the final formulation (e.g., from Protocol 3) in a clear glass vial.

  • Incubation: Store the formulation under relevant experimental conditions (e.g., room temperature, 37°C).

  • Visual Inspection: At set time points (e.g., 0, 1, 4, 8, and 24 hours), visually inspect the solution against both a white and black background. Look for any signs of:

    • Precipitation: Visible solid particles.

    • Crystallization: Growth of needle-like or distinct crystals.

    • Haze/Cloudiness: A loss of clarity, indicating the formation of very fine precipitate.

  • Microscopic Analysis (Optional): Place a small drop of the formulation on a microscope slide and examine under 10x or 40x magnification to detect microprecipitates not visible to the naked eye.

  • Decision Making: If instability is observed within the planned experimental timeframe, the formulation must be adjusted. Options include lowering the final drug concentration or altering the co-solvent ratios.

G cluster_options Reformulation Options start Prepare Final Formulation observe Visual Inspection at T=0, 1, 4, 8, 24h start->observe decision Is Solution Clear for Duration of Experiment? observe->decision pass Proceed with Experiment decision->pass Yes fail Reformulate decision->fail No lower_conc Lower Drug Concentration fail->lower_conc adjust_ratio Adjust Solvent Ratios fail->adjust_ratio

Figure 2. Decision workflow for assessing short-term formulation stability.

For long-term studies or regulatory filings, a more comprehensive chemical stability program following ICH guidelines is necessary, involving analytical quantification of the active ingredient over time.[21]

Analytical Quantification

After preparation, especially for pivotal in vivo studies, it is good practice to verify the concentration of PABG in the formulation. A previously established Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for this purpose.[1]

  • Method Summary:

    • Column: Inertsil ODS-3 or equivalent C18 column.

    • Mobile Phase: Gradient elution using Methanol and 0.5% aqueous acetic acid.

    • Flow Rate: 0.6 mL/min.

    • Detection: UV at 262 nm.

    • Standard: A calibration curve should be prepared using a reference standard of PABG.

This analytical verification ensures the accuracy of dosing and the integrity of the experiment.

References

  • LookChem. (n.d.). Pseudolaric Acid A-O-beta-D-glucopyranoside. LookChem. Retrieved from [Link]

  • European Medicines Agency. (1993). ICH Q1A (R2) Stability testing of new drug substances and products. EMA. Retrieved from [Link]

  • Li, Y., et al. (2007). Total Synthesis of (-)-Pseudolaric Acid B. Journal of the American Chemical Society.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. Retrieved from [Link]

  • Wong, V. K., et al. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity in vivo. Clinical Cancer Research.
  • ResearchGate. (n.d.). Low Molecular Weight Poly(ethylene glycol) as an Environmentally Benign Solvent for Pharmaceutical Crystallization and Precipitation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. ResearchGate. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • AACR Journals. (2005). Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research. Retrieved from [Link]

  • National Institutes of Health. (2007). Total Synthesis of (−)-Pseudolaric Acid B. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development. MDPI. Retrieved from [Link]

  • Washington State University. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). WSU IACUC. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for identification, quantification and characterization of polyhydroxyalkanoates. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Pseudolaric Acid B. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Retrieved from [Link]

  • Spandidos Publications. (2023). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer. Spandidos Publications. Retrieved from [Link]

  • National Institutes of Health. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Retrieved from [Link]

  • National Institutes of Health. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. Retrieved from [Link]

  • European Biochar Certificate. (n.d.). Analytical Methods. EBC. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products. PAHO. Retrieved from [Link]

  • I Am University. (n.d.). PEG 300: Significance and symbolism. I Am University. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • National Institutes of Health. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Methods for identification, quantification and characterization of polyhydroxyalkanoates. SciSpace. Retrieved from [Link]

  • Biopurify. (n.d.). CAS 98891-44-2 | Pseudolaric Acid A-O-beta-D-glucopyranoside. Biopurify. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B. MDPI. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. American Pharmaceutical Review. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). Stability Testing & Studies. SwRI. Retrieved from [Link]

  • National Institutes of Health. (2021). Physicochemical Characteristics and Antidiabetic Properties of the Polysaccharides from Pseudostellaria heterophylla. PubMed Central. Retrieved from [Link]

Sources

Application

Application of Pseudolaric Acid B-O-beta-D-glucopyranoside in Head and Neck Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Natural Diterpenoid Pseudolaric acid B (PAB), a diterpene acid isolated from the root bark of the gol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Natural Diterpenoid

Pseudolaric acid B (PAB), a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant anti-proliferative and apoptotic activities across a spectrum of cancer cell lines.[1][2] This technical guide focuses on the application of its glycoside derivative, Pseudolaric acid B-O-beta-D-glucopyranoside (PABG), in the context of head and neck cancer (HNC) research. While direct studies on PABG in HNC are emerging, the extensive research on its parent compound, PAB, provides a strong foundation for investigating PABG's therapeutic potential. It is hypothesized that PABG may act as a pro-drug, with the glucoside moiety enhancing solubility and bioavailability, potentially being cleaved intracellularly to release the active PAB.

This document provides a comprehensive overview of the known mechanisms of PAB in HNC, detailed protocols for evaluating the efficacy of PABG, and the scientific rationale behind these experimental designs.

Scientific Foundation: The Anticancer Mechanisms of Pseudolaric Acid B

PAB exerts its anticancer effects through a multi-pronged attack on critical cellular processes, primarily inducing caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[1][3]

Induction of Extrinsic Apoptosis via Death Receptor 5 (DR5)

A key mechanism of PAB in head and neck cancer cells is the induction of apoptosis through the extrinsic pathway.[1][2] PAB has been shown to significantly upregulate the expression of Death Receptor 5 (DR5), a key cell surface receptor involved in initiating apoptosis.[1][2]

The binding of DR5 to its ligand, TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), or its upregulation by agents like PAB, leads to the recruitment of the adaptor protein FADD (Fas-associated death domain). This, in turn, activates pro-caspase-8, which then cleaves and activates downstream effector caspases, such as caspase-3, culminating in the execution of apoptosis.[1][2]

Proposed Signaling Pathway of PAB-Induced Apoptosis in Head and Neck Cancer Cells

PAB_Apoptosis_Pathway PABG Pseudolaric acid B-O-beta-D-glucopyranoside (PABG) PAB Pseudolaric acid B (PAB) PABG->PAB Intracellular Cleavage (Hypothesized) DR5 Death Receptor 5 (DR5) Upregulation PAB->DR5 Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized extrinsic apoptosis pathway induced by PABG.

Cell Cycle Arrest at G2/M Phase via Microtubule Disruption

PAB is also recognized as a microtubule-destabilizing agent.[3] It disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the mitotic spindle.[3] This interference with spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest can ultimately trigger apoptosis.[4]

Experimental Workflow for Assessing PABG Efficacy

PABG_Workflow Start Start: Treat HNC cells with PABG Viability Cell Viability Assay (MTT / WST-1) Start->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Viability->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Viability->CellCycle WesternBlot Western Blot Analysis (DR5, Caspases, Cell Cycle Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Data Data Analysis & Interpretation WesternBlot->Data

Caption: A streamlined workflow for the in vitro evaluation of PABG.

Quantitative Data Summary: PAB in Head and Neck Cancer

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Pseudolaric acid B (PAB) in various head and neck cancer cell lines. These values can serve as a starting point for determining the effective concentration range for PABG.

Cell LineCancer TypeIC50 of PAB (µM) at 24hReference
HN22Head and Neck Squamous Cell Carcinoma~0.7[1]
HSC3Head and Neck Squamous Cell CarcinomaNot explicitly stated, but showed inhibition[1]
Ca9.22Head and Neck Squamous Cell CarcinomaNot explicitly stated, but showed inhibition[1]
HSC4Head and Neck Squamous Cell CarcinomaNot explicitly stated, but showed inhibition[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of PABG on the metabolic activity of head and neck cancer cells, which is an indicator of cell viability.

Materials:

  • Head and Neck Cancer Cell Lines (e.g., HN22, FaDu, Cal27)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pseudolaric acid B-O-beta-D-glucopyranoside (PABG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HNC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of PABG in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of PABG (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated HNC cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat HNC cells with PABG at the determined IC50 concentration for 24 hours. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of key proteins involved in the PABG-induced apoptotic pathway.

Materials:

  • Treated HNC cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-DR5, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat HNC cells with PABG for 24 hours. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

The available evidence strongly suggests that Pseudolaric acid B is a potent inducer of apoptosis and cell cycle arrest in head and neck cancer cells.[1][2][3] The glycosylated form, PABG, represents a promising avenue for further investigation, with the potential for improved pharmacological properties. The protocols outlined in this guide provide a robust framework for elucidating the precise mechanisms of action of PABG in HNC cell lines. Future studies should focus on directly comparing the efficacy of PAB and PABG, investigating the role of glycosidases in the activation of PABG, and extending these in vitro findings to in vivo models to validate its therapeutic potential for head and neck cancer.

References

  • Choi, S. J., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules, 24(20), 3715. [Link]

  • Wong, V. K., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical Cancer Research, 11(16), 6002-6011. [Link]

  • Zhang, Y., et al. (2020). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Letters, 20(2), 1547-1557. [Link]

  • Choi, S. J., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. PubMed, 31623349. [Link]

  • Wong, V. K., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. PubMed, 16115939. [Link]

  • Li, M., et al. (2012). Pseudolaric acid B induces mitotic catastrophe followed by apoptotic cell death in murine fibrosarcoma L929 cells. European Journal of Pharmacology, 683(1-3), 55-63. [Link]

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Technical Notes & Optimization

Troubleshooting

Long-term storage and stability of Pseudolaric acid B-O-beta-D-glucopyranoside stock solutions.

A Guide to the Long-Term Storage and Stability of Stock Solutions for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center for Pseudolaric acid B-O-beta-D-glucopyranoside.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Long-Term Storage and Stability of Stock Solutions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for Pseudolaric acid B-O-beta-D-glucopyranoside. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical advice on the handling, storage, and stability of this important diterpenoid glycoside. This resource aims to equip you with the necessary knowledge to ensure the integrity of your stock solutions and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Pseudolaric acid B-O-beta-D-glucopyranoside.

Q1: What is the recommended solvent for preparing a stock solution of Pseudolaric acid B-O-beta-D-glucopyranoside?

A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of Pseudolaric acid B-O-beta-D-glucopyranoside due to its excellent solubilizing properties for this compound. It is crucial to use anhydrous, high-purity DMSO to minimize water content, which can affect compound stability and solubility.

Q2: What is the recommended storage temperature and expected shelf-life for the solid compound and its stock solutions?

A2: The stability of Pseudolaric acid B-O-beta-D-glucopyranoside is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions and expected shelf-life:

FormRecommended Storage TemperatureExpected Shelf-LifeKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container in a desiccated environment.
DMSO Stock Solution -80°CUp to 1 yearAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.

Q3: How can I avoid precipitation of the compound in my DMSO stock solution, especially after freeze-thaw cycles?

A3: Precipitation from DMSO stock solutions upon thawing is a common issue, often exacerbated by the hygroscopic nature of DMSO (its tendency to absorb water from the atmosphere).[1][2] Here are some preventative measures:

  • Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO to prepare your stock solutions.

  • Aliquot: Prepare single-use aliquots to minimize the number of freeze-thaw cycles.[3][4]

  • Proper Thawing Technique: Thaw your aliquots completely at room temperature before opening the vial. This prevents atmospheric moisture from condensing into the cold DMSO.

  • Inert Gas Overlay: For maximum protection, you can overlay the stock solution with an inert gas like argon or nitrogen before sealing and freezing.[5]

Q4: Is Pseudolaric acid B-O-beta-D-glucopyranoside sensitive to light?

A4: While specific photostability data for Pseudolaric acid B-O-beta-D-glucopyranoside is not extensively published, many natural products, including terpenoids and glycosides, are known to be light-sensitive.[6] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected low or no biological activity 1. Degradation of the compound: The glycosidic bond may have hydrolyzed, or the diterpenoid core may have oxidized. 2. Precipitation of the compound: The actual concentration in solution is lower than intended.1. Verify compound integrity: Analyze your stock solution using a stability-indicating HPLC method (see protocol below). Look for the appearance of new peaks or a decrease in the area of the parent peak. 2. Check for precipitation: Visually inspect the thawed stock solution for any precipitate. If present, gently warm the solution and vortex to redissolve. If it doesn't redissolve, the solution may be supersaturated or degraded.
Appearance of new peaks in HPLC chromatogram 1. Hydrolysis: The O-glycosidic bond has been cleaved, resulting in the aglycone (Pseudolaric acid B) and glucose. 2. Oxidation: The diterpenoid structure has been oxidized.1. Identify the degradation products: If you have access to LC-MS, analyze the new peaks to determine their mass-to-charge ratio. The aglycone would have a molecular weight corresponding to Pseudolaric acid B. 2. Review handling procedures: Assess if the stock solution was exposed to acidic/basic conditions, high temperatures, or excessive light.
Precipitate forms in the stock solution upon thawing 1. Water absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, reducing the solubility of the compound.[1] 2. Supersaturated solution: The initial concentration may be too high for stable storage.1. Improve handling: Ensure vials are tightly sealed and thawed completely before opening. Use anhydrous DMSO for future preparations. 2. Sonication/Warming: Gently warm the solution (e.g., in a 37°C water bath) and sonicate to attempt to redissolve the precipitate.[1] 3. Prepare a fresh, lower concentration stock: If precipitation persists, the original concentration may be too high for stable long-term storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a stable, high-concentration stock solution of Pseudolaric acid B-O-beta-D-glucopyranoside.

Materials:

  • Pseudolaric acid B-O-beta-D-glucopyranoside (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid Pseudolaric acid B-O-beta-D-glucopyranoside to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the solid compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mix: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot: Dispense the stock solution into single-use, sterile, amber vials.

  • Store: Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for Diterpenoid Glycosides

Objective: To assess the purity and stability of Pseudolaric acid B-O-beta-D-glucopyranoside solutions. This method is adapted from established protocols for similar glycosides.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Phosphoric acid in water

  • Solvent B: Acetonitrile

Chromatographic Conditions:

  • Gradient: 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dilute the DMSO stock solution of Pseudolaric acid B-O-beta-D-glucopyranoside with the initial mobile phase composition (70:30 A:B) to a final concentration of approximately 50 µg/mL.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Potential Degradation Pathways

Understanding the potential chemical instabilities of Pseudolaric acid B-O-beta-D-glucopyranoside is key to preventing its degradation.

Hydrolysis of the Glycosidic Bond

The O-glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions.[9][10][11] This reaction involves the cleavage of the bond between the diterpenoid aglycone (Pseudolaric acid B) and the glucose moiety.

PABG Pseudolaric acid B-O-beta-D-glucopyranoside PAB Pseudolaric acid B (Aglycone) PABG->PAB Hydrolysis Glucose Glucose PABG->Glucose Hydrolysis H2O H₂O, H⁺ (Acidic Conditions)

Caption: Acid-catalyzed hydrolysis of the glycosidic bond.

Oxidation of the Diterpenoid Core

The complex diterpenoid structure of Pseudolaric acid B contains several sites that could be susceptible to oxidation, especially if exposed to atmospheric oxygen over long periods, high temperatures, or oxidizing agents.[12][13]

Logical Workflow for Troubleshooting

When encountering unexpected experimental results, a logical workflow can help pinpoint the issue.

Start Unexpected Experimental Result Check_Activity Is biological activity lower than expected? Start->Check_Activity Check_Purity Assess stock solution purity via HPLC Check_Activity->Check_Purity Degradation_Found Degradation products detected? Check_Purity->Degradation_Found Precipitate_Check Visually inspect for precipitate Degradation_Found->Precipitate_Check No Review_Handling Review solution handling and storage procedures Degradation_Found->Review_Handling Yes Precipitate_Found Precipitate observed? Precipitate_Check->Precipitate_Found Precipitate_Found->Review_Handling Yes End Problem Resolved Precipitate_Found->End No, purity is high Prepare_Fresh Prepare fresh stock solution Review_Handling->Prepare_Fresh Prepare_Fresh->End

Caption: Troubleshooting workflow for unexpected results.

References

  • Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma. PubMed. Available at: [Link]

  • Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. National Institutes of Health. Available at: [Link]

  • Isolation and Structure Elucidation of the Major Degradation Products of Cefaclor Formed Under Aqueous Acidic Conditions. PubMed. Available at: [Link]

  • Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells. PubMed. Available at: [Link]

  • Pseudolaric acids: isolation, bioactivity and synthetic studies. PubMed. Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. Available at: [Link]

  • An Overview of Biotransformation and Toxicity of Diterpenes. National Institutes of Health. Available at: [Link]

  • Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves. ResearchGate. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves. PubMed. Available at: [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • The Influence of Long-term Storage Conditions on the Stability of Cannabinoids derived from Cannabis Resin. ResearchGate. Available at: [Link]

  • Glycosidic bond (article). Khan Academy. Available at: [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. ResearchGate. Available at: [Link]

  • Terpenoids as Potential Geroprotectors. MDPI. Available at: [Link]

  • Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]

  • THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. Available at: [Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. Available at: [Link]

  • Degradation of andrographolide in Andrographis paniculata over 1 year storage. PubMed. Available at: [Link]

  • Carbohydrate - Glycoside formation hydrolysis (video). Khan Academy. Available at: [Link]

  • Disaccharides and Glycosidic Bonds. Chemistry LibreTexts. Available at: [Link]

  • A Novel, Stability Indicating RP-HPLC Method for Determination of Tafamidis in Capsule Dosage Form. Journal of Pharmaceutical Research International. Available at: [Link]

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Optimization

Overcoming low yield in the synthesis of Pseudolaric acid B derivatives.

Welcome to the technical support center for the synthesis of Pseudolaric acid B (PAB) and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pseudolaric acid B (PAB) and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this complex diterpenoid. The unique structural features of PAB, including its compact tricyclic core with a fused [5-7] ring system and four contiguous stereocenters, present significant synthetic challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes to help you overcome common obstacles and improve your reaction yields.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific low-yield issues that can arise during the multi-step synthesis of Pseudolaric acid B and its analogues.

Problem 1: Low yield in the construction of the C10 quaternary stereocenter.

Q: My attempts to install the quaternary center at C10 using nucleophilic addition to an epoxide precursor have failed, leading to complex mixtures and low yields. What is a more robust strategy?

A: This is a well-documented challenge in the synthesis of Pseudolaric acid B. An early strategy involving epoxide opening with cyanide was found to be unsuccessful.[2] A more reliable and higher-yielding approach is to utilize a radical-based strategy. Specifically, an intramolecular alkoxycarbonyl radical cyclization onto a diene system has proven effective in forming the crucial C10 quaternary center.[1][2]

Causality and Key Considerations:

  • Radical Precursor Stability: The choice of the radical precursor is critical. Initial attempts with a tertiary propargylic alkoxycarbonyl selenium precursor led to decomposition and decarboxylation rather than the desired cyclization.[1][2] This is because the formation of a stabilized tertiary propargylic radical is kinetically favored over the cyclization pathway.

  • Successful Precursor Design: A secondary alkoxycarbonyl selenide precursor is a more suitable alternative. This precursor smoothly undergoes radical cyclization to form the desired lactone containing the C10 quaternary center.[1][2]

  • Reaction Condition Optimization: Successful radical cyclization requires careful optimization of reaction conditions. Key parameters include the choice of radical initiator and the concentration of the radical trapping agent (e.g., Bu₃SnH). Slow addition of the initiator, such as AIBN, is often necessary to maintain a low concentration of radicals and minimize side reactions.[2] In some cases, a more thermally stable initiator like azobis(dicyclohexylcarbonitrile) may provide a cleaner reaction.[2]

Workflow for Radical Cyclization to Form the C10 Quaternary Center:

G cluster_0 Radical-Based Strategy for C10 Quaternary Center Diol Diol Intermediate Alkoxycarbonyl_Selenide Secondary Alkoxycarbonyl Selenide Precursor Diol->Alkoxycarbonyl_Selenide Multi-step conversion Radical_Cyclization Radical Cyclization (Bu₃SnH, AIBN) Alkoxycarbonyl_Selenide->Radical_Cyclization Initiation Lactone_Mixture Mixture of Lactone Isomers Radical_Cyclization->Lactone_Mixture Cyclization & H-atom abstraction Isomerization Isomerization (DBU) Lactone_Mixture->Isomerization Desired_Lactone Desired Lactone with C10 Quaternary Center Isomerization->Desired_Lactone Quantitative conversion

Caption: Workflow for the successful construction of the C10 quaternary center using a radical-based strategy.

Problem 2: Poor yields and side reactions during the late-stage Stille coupling to introduce the side chain.

Q: I am experiencing low yields (<30%) and significant side reactions, such as protodestannylation and diene isomerization, during the final Stille coupling step. How can I improve the efficiency of this crucial transformation?

A: The late-stage Stille coupling is indeed a delicate step, and standard conditions often fail for complex substrates like the Pseudolaric acid B core. The use of ligandless Pd(II) salts in DMF, for instance, has been reported to give low yields.[2]

Expert Insights and Optimized Protocol:

  • Catalyst and Solvent System: A significant improvement in yield can be achieved by switching to a different catalyst and solvent system. The use of Pd₂(dba)₃ as the catalyst in NMP as the solvent under basic conditions has been shown to effectively suppress both protodestannylation and isomerization side reactions, leading to yields of over 60%.[2]

  • Stannane Instability: The vinylstannane coupling partner can be unstable. It is recommended to prepare it immediately before the Stille coupling and purify it quickly over a short plug of deactivated silica gel.[2]

  • Reaction Conditions: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.

ParameterStandard Conditions (Low Yield)Optimized Conditions (Improved Yield)
Catalyst Pd(CH₃CN)Cl₂, Pd(PhCN)₂Cl₂Pd₂(dba)₃
Solvent DMFNMP
Additives NoneBasic conditions
Observed Yield <30%~62%
Side Reactions Protodestannylation, diene isomerizationSuppressed

Table 1. Comparison of reaction conditions for the late-stage Stille coupling in the synthesis of Pseudolaric acid B.[2]

Problem 3: Difficulty in achieving selective addition of the acetylide side chain to a sterically hindered ketone.

Q: The addition of acetylide nucleophiles to the sterically hindered ketone in my advanced intermediate is sluggish and results in a complex mixture of products. How can I achieve clean and high-yielding addition?

A: Standard organolithium or Grignard reagents are often ineffective for additions to sterically hindered and sensitive ketones present in PAB intermediates.[2] The use of organocerium reagents, specifically cerium acetylides, is highly recommended for this transformation.[2]

The Cerium Advantage:

  • Enhanced Nucleophilicity and Reduced Basicity: Organocerium reagents are less basic than their organolithium or Grignard counterparts, which minimizes side reactions such as enolization. At the same time, they are highly nucleophilic, enabling addition to sterically congested carbonyls.

  • Reagent Preparation is Key: The success of this reaction is extremely sensitive to the quality of the cerium reagent. A reproducible and high-yielding procedure involves the use of a soluble cerium-lithium chloride reagent (RCeCl₂·2LiCl).[1][2] This can be prepared by co-drying CeCl₃·7H₂O with two equivalents of LiCl before reaction with the lithium acetylide.[2]

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as a retro-aldol reaction, which can occur at higher temperatures.[1]

Optimized Protocol for Cerium Acetylide Addition:

  • Reagent Preparation: In a flame-dried flask under argon, co-dry CeCl₃·7H₂O and 2 equivalents of LiCl under vacuum with gentle heating. Cool to room temperature and dissolve in anhydrous THF to obtain a clear solution.

  • Acetylide Formation: In a separate flask, deprotonate the terminal alkyne with a suitable base (e.g., n-BuLi) in THF at -78 °C.

  • Transmetalation: Transfer the lithium acetylide solution to the cerium chloride solution at -78 °C and stir for 30-60 minutes.

  • Addition: Add a solution of the ketone intermediate in THF to the freshly prepared cerium acetylide reagent at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at low temperature. An inverse quench into a bicarbonate solution is recommended to prevent intramolecular side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Pseudolaric acid B?

A1: The primary challenges in the total synthesis of Pseudolaric acid B stem from its complex molecular architecture. These include the construction of the strained [5-7] fused bicyclic core, the stereoselective formation of four contiguous stereocenters (one of which is quaternary), and the late-stage introduction and manipulation of sensitive functional groups.[1][2]

Q2: Which key reactions are pivotal for the successful synthesis of the Pseudolaric acid B core?

A2: Several key reactions have been instrumental in the successful total synthesis of PAB. These include:

  • A metal-catalyzed [5+2] intramolecular cycloaddition of an alkyne and a vinylcyclopropane to construct the polyhydroazulene core.[1][2]

  • An intramolecular alkoxycarbonyl radical addition to create the C10 quaternary center.[1][2]

  • A highly selective cerium acetylide addition to a sterically hindered ketone.[2]

  • A carefully optimized Stille coupling for the late-stage introduction of the side chain.[2]

Q3: Are there any protecting group strategies that are particularly important for the synthesis of PAB derivatives?

A3: Yes, protecting group management is crucial. For example, during the radical cyclization to form the C10 quaternary center, protection of a nearby alcohol with a PMB (p-methoxybenzyl) group was found to be necessary to prevent the formation of an unwanted oxo-bridge during subsequent steps.[2] The choice of a protecting group that is stable to basic conditions but can be removed under mild, neutral conditions is often critical.

Q4: My purification of intermediates is proving difficult and leading to significant material loss. Do you have any suggestions?

A4: The purification of complex, poly-functionalized intermediates in PAB synthesis can be challenging. Here are some field-proven tips:

  • Minimize Chromatography: If possible, use telescoping reactions where the crude product of one step is used directly in the next.

  • Deactivated Silica Gel: For sensitive compounds, especially those prone to degradation on silica gel, use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent or pre-treating the silica gel).

  • Alternative Purification Methods: Consider other purification techniques such as recrystallization, trituration, or preparative HPLC for particularly difficult separations.

  • In-situ Formation and Use: For unstable intermediates, such as the vinylstannane for the Stille coupling, in-situ formation and immediate use without full purification is a viable strategy.[2]

References

  • Trost, B. M., & Dong, G. (2008). Total Synthesis of (−)-Pseudolaric Acid B. Journal of the American Chemical Society, 130(44), 14360–14361. Available at: [Link]

  • Trost, B. M., & Dong, G. (2010). Total Synthesis of (−)-Pseudolaric Acid B. Journal of the American Chemical Society, 132(45), 16013–16025. Available at: [Link]

  • Wu, B., et al. (2002). Toward the total synthesis of pseudolaric acid B. Preparation of a key intermediate by degradation and its use in the reassembly of the natural product. Tetrahedron Letters, 43(22), 4091-4094. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. International Journal of Molecular Sciences, 24(13), 11119. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Glucopyranosides Against Acid-Catalyzed Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of preventing acid-catalyzed hydrolysis of glucopyranoside compounds during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compounds and the success of your research.

I. Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses fundamental questions about the acid-catalyzed hydrolysis of glucopyranosides, providing the essential "why" behind the experimental challenges.

Q1: What is acid-catalyzed hydrolysis of a glucopyranoside, and why is it a concern in my experiments?

A1: Acid-catalyzed hydrolysis is a chemical reaction where an acidic environment facilitates the cleavage of the glycosidic bond in a glucopyranoside. This bond is the ether linkage that connects the carbohydrate (sugar) molecule to another group, which could be another sugar or a non-sugar molecule (aglycone).[1][2] This process is a significant concern because it can lead to the degradation of your target compound, resulting in reduced yield, inaccurate experimental results, and loss of biological activity. The stability of these glycosidic bonds is crucial, as they are more stable than peptide bonds but less stable than phosphodiester bonds found in DNA.[3]

Q2: What is the chemical mechanism behind this degradation?

A2: The hydrolysis mechanism involves a few key steps. First, the glycosidic oxygen atom is protonated by an acid (H+), making the aglycone a better leaving group.[2] Subsequently, the C1-O bond breaks, and a resonance-stabilized carbocation intermediate, known as an oxocarbenium ion, is formed at the anomeric carbon.[4] This intermediate is planar, meaning it has a flat, trigonal planar geometry.[4] Finally, a water molecule attacks this carbocation, leading to the formation of a hemiacetal and the release of the aglycone. This process effectively breaks the glycosidic linkage.[2][4]

Q3: Are all glucopyranosides equally susceptible to acid-catalyzed hydrolysis?

A3: No, several factors influence the rate of hydrolysis. The stereochemistry of the glycosidic bond is a significant factor; for instance, the relative orientation of the anomeric position (α- or β-) can affect stability.[1][5][6] The nature of the aglycone also plays a role. Electron-donating groups on the aglycone can stabilize the carbocation intermediate, accelerating hydrolysis, while electron-withdrawing groups can have the opposite effect.[7] Furthermore, the presence and type of protecting groups on the sugar ring can influence the stability of the glycosidic bond.[5][8][9]

II. Troubleshooting Guide: Proactive and Reactive Solutions

This section provides practical, step-by-step guidance to troubleshoot and prevent unwanted hydrolysis in your experiments.

Issue 1: My glucopyranoside compound is degrading during a reaction or purification step that requires acidic conditions.

Root Cause Analysis: The presence of a strong acid, even in catalytic amounts, can be sufficient to initiate hydrolysis, especially at elevated temperatures.[10] The rate of this degradation is often time and temperature-dependent.

Solution Workflow:

Caption: Troubleshooting workflow for glucopyranoside degradation.

Detailed Protocols:

1. Precise pH Control with Buffer Systems:

Maintaining a stable and appropriate pH is the first line of defense against acid-catalyzed hydrolysis. The activity of many enzymes involved in both the synthesis and hydrolysis of glycosides is highly pH-dependent.[11]

  • Protocol for Buffer Selection and Preparation:

    • Determine the Optimal pH Range: Consult literature for the stability of your specific glucopyranoside or empirically determine it. For many applications, a pH range of 6.0-8.0 is a safe starting point.

    • Select an Appropriate Buffer: Choose a buffer system with a pKa value close to your target pH to ensure maximum buffering capacity.[12] Common biological buffers are listed in the table below.

    • Prepare the Buffer Solution: Accurately weigh the buffer components and dissolve them in high-purity water. Adjust the pH using a calibrated pH meter and a strong acid or base (e.g., HCl or NaOH).

    • Monitor and Maintain pH: Throughout your experiment, periodically check the pH and adjust as necessary, especially if the reaction generates or consumes protons.

Buffer System Useful pH Range pKa at 25°C Notes
Phosphate (H₂PO₄⁻/HPO₄²⁻)6.2 - 8.27.21Commonly used, but can interact with some metal ions.[12][13]
Bicarbonate (H₂CO₃/HCO₃⁻)5.1 - 7.16.1 (effective)The primary blood buffer system, relevant for physiological studies.[12][13]
Tris7.5 - 9.08.06Often used in biochemistry, but its pH is temperature-dependent.
HEPES6.8 - 8.27.48A zwitterionic buffer with minimal metal ion binding.

2. Strategic Use of Protecting Groups:

For particularly acid-sensitive compounds or reactions requiring strongly acidic conditions, the use of protecting groups on the hydroxyl groups of the sugar can enhance stability.

  • Mechanism of Protection: Protecting groups can sterically hinder the approach of protons to the glycosidic oxygen or electronically modify the sugar ring to disfavor the formation of the oxocarbenium ion intermediate. Benzyl ethers are a common choice as they are stable under both acidic and basic conditions.[14]

  • Protocol for Benzyl Ether Protection (General Example):

    • Dissolve the glucopyranoside in a suitable aprotic solvent (e.g., DMF or THF).

    • Add a base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups.

    • Slowly add benzyl bromide (BnBr) to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).

    • Quench the reaction carefully with methanol and then water.

    • Extract the product with an organic solvent and purify by column chromatography.

    Deprotection is typically achieved by catalytic hydrogenation.

3. Modification of Reaction Conditions:

If pH control and protecting groups are not feasible, altering the reaction conditions can be an effective strategy.

  • Lowering the Reaction Temperature: Hydrolysis rates, like most chemical reactions, decrease at lower temperatures.[11] If possible, conduct your experiment at a lower temperature, even if it requires a longer reaction time.

  • Minimizing Reaction Time: Plan your experiment to minimize the time your compound is exposed to acidic conditions.[15]

  • Using Alternative Catalysts: In some synthetic applications, traditional acid catalysts can be replaced with milder alternatives, such as Lewis acids or enzymatic catalysts like glycoside hydrolases or glycosyltransferases, which operate under physiological conditions.[16] Transition metal catalysis also offers mild and effective methods for glycosidic bond formation.

Issue 2: My compound appears stable during the reaction, but I see significant degradation during workup or storage.

Root Cause Analysis: Residual acid from a reaction or purification step can cause slow hydrolysis over time, even at room temperature. Improper storage conditions can also contribute to degradation.

Troubleshooting Steps:

  • Thorough Neutralization: After an acidic reaction or purification step (e.g., silica gel chromatography), ensure all traces of acid are removed. This can be achieved by washing with a mild base solution (e.g., saturated sodium bicarbonate) followed by water.

  • Aqueous Workup Considerations: Be mindful that prolonged contact with water, even at neutral pH, can lead to some degree of hydrolysis, although this is generally very slow for unactivated glycosides.[3]

  • Proper Storage: Store your purified glucopyranoside compound in a dry, cool, and dark environment. If possible, store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases.

III. Mechanistic Insights: Visualizing the Hydrolysis Pathway

Understanding the reaction mechanism is key to devising effective preventative strategies.

HydrolysisMechanism Glucopyranoside Glucopyranoside Protonated_Glycoside Protonated Glycoside Glucopyranoside->Protonated_Glycoside + H⁺ Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) Protonated_Glycoside->Oxocarbenium_Ion - Aglycone Hemiacetal Hemiacetal (Hydrolysis Product) Oxocarbenium_Ion->Hemiacetal + H₂O Hemiacetal->Glucopyranoside - H₂O, - H⁺ Aglycone Aglycone H2O H₂O H_plus H⁺

Caption: Acid-catalyzed hydrolysis of a glucopyranoside.

This diagram illustrates the key steps in the acid-catalyzed hydrolysis of a glucopyranoside, highlighting the formation of the critical oxocarbenium ion intermediate. By understanding these steps, researchers can better target their preventative measures. For example, controlling the concentration of H+ (pH control) directly impacts the initial protonation step.

IV. References

  • A Case Study of the Glycoside Hydrolase Enzyme Mechanism Using an Automated QM-Cluster Model Building Toolkit - PMC - PubMed Central. (n.d.). Retrieved from

  • (PDF) Spontaneous Hydrolysis of Glycosides - ResearchGate. (n.d.). Retrieved from

  • Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry. (2018, April 24). Retrieved from

  • Glycoside hydrolases - CAZypedia. (n.d.). Retrieved from

  • Glycosidic bond - Wikipedia. (n.d.). Retrieved from

  • Glycoside formation hydrolysis | Chemical processes | MCAT | Khan Academy - YouTube. (2014, October 23). Retrieved from

  • Carbohydrate - Glycoside formation hydrolysis (video) - Khan Academy. (n.d.). Retrieved from

  • Influence of Linkage Stereochemistry and Protecting Groups on Glycosidic Bond Stability of Sodium Cationized Glycosyl Phosphates | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved from

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (n.d.). Retrieved from

  • Glycosidic bond (article) | Carbohydrates - Khan Academy. (n.d.). Retrieved from

  • Insight into the glycosylation and hydrolysis kinetics of alpha-glucosidase in the synthesis of glycosides - PubMed. (2019, November 12). Retrieved from

  • Buffers - Part One - LITFL. (2019, July 18). Retrieved from

  • Influence of Linkage Stereochemistry and Protecting Groups on Glycosidic Bond Stability of Sodium Cationized Glycosyl Phosphates - PubMed. (2017, September 18). Retrieved from

  • THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE - Canadian Science Publishing. (n.d.). Retrieved from

  • Recent Advances in Transition Metal-Catalyzed Glycosylation - ACS Publications. (n.d.). Retrieved from

  • Investigation of thermal decomposition as the cause of the loss of crystalline structure in sucrose, glucose, and fructose - ResearchGate. (n.d.). Retrieved from

  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (n.d.). Retrieved from

  • Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - Beilstein Journals. (2017, September 5). Retrieved from

  • Synthesis of Glycosides by Glycosynthases - PMC - PubMed Central - NIH. (n.d.). Retrieved from

  • Direct Imaging of Chirality Transfer Induced by Glycosidic Bond Stereochemistry in Carbohydrate Self-Assemblies - PMC - PubMed Central. (n.d.). Retrieved from

  • Properties of Blood as a Buffer and Blood Glucose - Iowa State University Digital Press. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Refining HPLC Gradient for Optimal Pseudolaric Acid Separation

Welcome to the technical support center for the chromatographic analysis of pseudolaric acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of pseudolaric acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar diterpenoids. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format to enhance your HPLC and UPLC method development.

Frequently Asked Questions (FAQs)

Q1: My pseudolaric acid peaks are broad and tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for acidic compounds like pseudolaric acids is commonly caused by secondary interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase. At pH values near or above the pKa of the pseudolaric acids, the carboxyl group is ionized, leading to these undesirable interactions.

Immediate Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the aqueous portion of your mobile phase. The estimated pKa of pseudolaric acid B is approximately 4.14.[1] By adjusting the mobile phase pH to be at least 1.5 to 2 pH units below this pKa (i.e., pH 2.1-2.6), you can ensure the pseudolaric acids are in their neutral, protonated form, minimizing silanol interactions and significantly improving peak shape.

  • Buffer Selection: Use a buffer to maintain a consistent pH throughout the gradient. A phosphate or formate buffer is a good starting point for this pH range. Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity.

Q2: I am not getting baseline separation between pseudolaric acid A and B. What should I try first?

A2: Pseudolaric acids A and B are structurally very similar, making their separation challenging.[2] The primary difference lies in a hydroxyl group in pseudolaric acid A, which is an ester in pseudolaric acid B. To improve resolution, you need to manipulate the selectivity of your chromatographic system.

Initial Optimization Strategy:

  • Gradient Slope Modification: A shallower gradient increases the separation window for closely eluting compounds. If you are running a fast gradient, try decreasing the rate of change of the organic solvent. For example, if your gradient is from 30% to 70% acetonitrile in 10 minutes, try extending the gradient time to 20 minutes.

  • Organic Modifier Selection: While acetonitrile is a common choice, methanol can offer different selectivity due to its different solvent properties. Try replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.

In-Depth Troubleshooting Guides

Problem: Poor Initial Separation and Co-elution of Multiple Pseudolaric Acids

When dealing with a complex mixture of pseudolaric acids and related compounds from an extract, achieving a good initial separation is crucial. A UPLC-PDA/Q-TOF-MS/MS method has been successfully used to separate 20 components, including nine diterpene acids, from Pseudolarix kaempferi in under 8 minutes using a C18 column and a gradient of 0.1% formic acid in water (A) and acetonitrile (B). This provides an excellent starting point for method development.

This workflow provides a structured approach to developing a robust separation method for pseudolaric acids.

GradientOptimization cluster_0 Phase 1: Initial Scouting Gradient cluster_1 Phase 2: Gradient Refinement cluster_2 Phase 3: Fine-Tuning cluster_3 Phase 4: Verification Scouting Run a fast, wide gradient (e.g., 5-95% B in 10 min) Identify Identify elution window of pseudolaric acids Scouting->Identify Analyze chromatogram Shallow Design a shallower gradient around the elution window Identify->Shallow Optimize_pH Optimize mobile phase pH (2.0 - 3.0) Shallow->Optimize_pH Iterate Optimize_Temp Evaluate column temperature (e.g., 30-45 °C) Optimize_pH->Optimize_Temp Iterate Solvent_Selectivity Test alternative organic modifiers (e.g., Methanol) Optimize_Temp->Solvent_Selectivity Flow_Rate Adjust flow rate for optimal efficiency Solvent_Selectivity->Flow_Rate Validation Validate method for robustness and reproducibility Flow_Rate->Validation

Caption: A systematic workflow for HPLC gradient optimization for pseudolaric acids.

  • Column: Start with a high-quality C18 column (e.g., 2.1 x 100 mm, 1.8 µm for UPLC or 4.6 x 150 mm, 3.5 µm for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Initial Scouting Gradient:

    • 0-1 min: 5% B

    • 1-11 min: 5% to 95% B

    • 11-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Analyze the Scouting Run: Identify the approximate percentage of mobile phase B at which the pseudolaric acids begin to elute and where the last one elutes.

  • Refine the Gradient: Design a new, shallower gradient around this elution window. For example, if the pseudolaric acids elute between 40% and 60% B, your new gradient could be:

    • 0-1 min: 35% B

    • 1-16 min: 35% to 65% B

    • 16-17 min: 65% to 95% B (for column wash)

    • 17-17.1 min: 95% to 35% B

    • 17.1-20 min: 35% B (re-equilibration)

Problem: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration Insufficient time for the column to return to the initial gradient conditions before the next injection.Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
Mobile Phase pH Instability The pH of the mobile phase is not adequately controlled, leading to shifts in the ionization state of the pseudolaric acids.Use a buffer in the aqueous mobile phase. Ensure the buffer's pKa is within +/- 1 pH unit of the desired mobile phase pH.
Solvent Proportioning Issues Inaccurate mixing of the mobile phase solvents by the HPLC/UPLC pump.Perform a pump proportioning valve test to ensure accurate solvent delivery across the gradient range.
Column Temperature Fluctuations Variations in ambient temperature can affect retention times.Use a column oven to maintain a constant and consistent column temperature.
Problem: Poor Peak Shape Despite pH Optimization

If peak tailing persists even after lowering the mobile phase pH, other factors may be at play.

PeakTailingTroubleshooting Start Persistent Peak Tailing Check_pH Is mobile phase pH 1.5-2 units below pKa? Start->Check_pH Check_Buffer Is buffer concentration adequate (10-25 mM)? Check_pH->Check_Buffer Yes Solution_pH Adjust pH and use a suitable buffer Check_pH->Solution_pH No Check_Overload Is the column overloaded? (Inject a 1:10 dilution) Check_Buffer->Check_Overload Yes Solution_Buffer Increase buffer concentration Check_Buffer->Solution_Buffer No Check_Column Is the column old or contaminated? Check_Overload->Check_Column No Solution_Overload Reduce injection volume or sample concentration Check_Overload->Solution_Overload Yes Check_ExtraColumn Is there excessive extra-column volume? Check_Column->Check_ExtraColumn No Solution_Column Replace with a new column Check_Column->Solution_Column Yes Solution_ExtraColumn Use shorter, narrower ID tubing Check_ExtraColumn->Solution_ExtraColumn Yes

Caption: Decision tree for troubleshooting persistent peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion. Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves, you are likely overloading the column.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade. Try flushing the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

References

  • PubChem. Pseudolaric Acid B. National Center for Biotechnology Information. [Link]

  • Chiu, P., Leung, L. T., & Ko, B. C. B. (2010). Pseudolaric acids: isolation, bioactivity and synthetic studies. Natural product reports, 27(7), 1066–1083. [Link]

  • Li, Y., Wang, Y., Lin, M., Tang, Q., & Li, X. (2009). Rapid separation and identification of major constituents in Pseudolarix kaempferi by ultra-performance liquid chromatography coupled with electrospray and quadrupole time-of-flight tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(23), 3797–3808. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-27. [Link]

  • Mastelf. (2023). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Potential of Pseudolaric Acid B and its Glucoside Derivative: A Cross-Validation Framework

For researchers, scientists, and drug development professionals, the exploration of natural compounds as novel anticancer agents is a field of immense promise. Pseudolaric acid B (PAB), a diterpenoid isolated from the ro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of natural compounds as novel anticancer agents is a field of immense promise. Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, has emerged as a potent cytotoxic agent against a wide array of cancer cell lines.[1][2] Its clinical development, however, is an ongoing endeavor. In nature, PAB also exists in a glycosylated form, Pseudolaric acid B-O-beta-D-glucopyranoside (PABG).[3] This guide provides a comprehensive cross-validation of the anticancer effects of PAB, establishing a benchmark for the future evaluation of PABG. Due to a significant gap in the current scientific literature regarding the direct anticancer activities of PABG, this document will first detail the extensive research on the aglycone, PAB. It will then explore the potential implications of glycosylation on PAB's activity and present a framework of essential experimental protocols to facilitate the much-needed investigation into PABG.

Part 1: The Anticancer Profile of Pseudolaric Acid B (PAB) - The Aglycone Precursor

PAB has been extensively documented to exhibit potent growth-inhibitory and pro-apoptotic effects across a multitude of cancer cell lines.[4] Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through various signaling pathways.[5]

Comparative Cytotoxicity of PAB Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. PAB has demonstrated low micromolar to nanomolar efficacy in inhibiting the proliferation of cancer cells derived from various tissues. The data below summarizes the cytotoxic effects of PAB, providing a baseline for its anticancer potential.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231 Triple-Negative Breast Cancer~7.5 (at 48h)[6]
AGS Gastric CancerNot specified, but dose-dependent inhibition shown[7]
HeLa Cervical CancerNot specified, but dose- and time-dependent inhibition shown[2]
HN22 Head and Neck CancerNot specified, but dose-dependent inhibition shown[8]
HepG2 Hepatocellular Carcinoma1.58[9]
SK-Hep-1 Hepatocellular Carcinoma1.90[9]
Huh-7 Hepatocellular Carcinoma2.06[9]
RD RhabdomyosarcomaInhibition shown from 1-20 µM[10]
Various Various Cancers0.17 - 5.20[2]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Established Mechanisms of Action for PAB

The anticancer activity of PAB is not limited to just inhibiting proliferation; it actively induces programmed cell death and halts the cell division cycle.

  • Induction of Apoptosis: PAB is a potent inducer of apoptosis. In triple-negative breast cancer cells (MDA-MB-231), it triggers the mitochondrial apoptosis pathway, characterized by the collapse of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and the upregulation of cleaved caspases-3 and -9, and Bax, alongside the downregulation of Bcl-2.[6] In head and neck cancer cells, PAB-induced apoptosis is mediated through the upregulation of Death Receptor 5 (DR5).[8] This demonstrates that PAB can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: A hallmark of PAB's action is its ability to arrest cancer cells in the G2/M phase of the cell cycle.[6][7][11] This arrest prevents the cells from proceeding through mitosis and is often a prelude to apoptosis. This effect is linked to the disruption of microtubule networks, a mechanism shared by some clinically successful chemotherapeutic agents.[11]

  • Inhibition of Key Signaling Pathways: PAB has been shown to modulate critical signaling pathways that are often dysregulated in cancer. In MDA-MB-231 cells, PAB downregulates the expression of phosphorylated AKT and mTOR, key components of the PI3K/AKT/mTOR pathway which is crucial for cell survival and proliferation.[6]

PAB_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus PAB Pseudolaric Acid B (PAB) DR5 Death Receptor 5 (DR5) PAB->DR5 PI3K PI3K PAB->PI3K Inhibits Microtubules Microtubules PAB->Microtubules Disrupts Bax Bax PAB->Bax Upregulates Bcl2 Bcl-2 PAB->Bcl2 Downregulates Caspase8 Caspase-8 DR5->Caspase8 AKT AKT PI3K->AKT Apoptosis_Extrinsic Apoptosis Caspase8->Apoptosis_Extrinsic mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Apoptosis_Intrinsic Apoptosis Caspase9->Apoptosis_Intrinsic

Figure 1: Simplified signaling pathways affected by Pseudolaric Acid B (PAB).

Part 2: The Enigma of Pseudolaric Acid B-O-beta-D-glucopyranoside (PABG)

In contrast to the wealth of data on PAB, its glycoside derivative, PABG, remains largely uncharacterized in the context of cancer research. A thorough review of current literature reveals no published studies detailing its cytotoxic or anticancer effects on specific cell lines. The primary characterization of PABG has been in the context of its antifungal properties.[3]

The Potential Role of Glycosylation

The addition of a glucopyranoside (glucose) moiety to a molecule like PAB can significantly alter its physicochemical and biological properties.[12] Glycosylation generally increases the water solubility and can affect a compound's stability, bioavailability, and interaction with cellular targets.[12]

One intriguing possibility is that PABG could act as a prodrug. Many cancer cells exhibit higher levels of β-glucuronidase activity compared to normal cells.[13][14] This enzyme specifically cleaves glucuronide conjugates. If PABG can be recognized by β-glucuronidase, it could be selectively hydrolyzed to the active aglycone, PAB, within the tumor microenvironment.[13] This would offer a targeted delivery mechanism, potentially increasing the therapeutic index and reducing systemic toxicity.[13][15][16] However, this remains a hypothesis that requires experimental validation.

One study did find that PAB and its β-D-glucoside (PABG) upregulate NOS2 mRNA expression, suggesting an immunomodulatory role.[1] While inflammation and immune responses are linked to cancer, this does not provide direct evidence of cytotoxicity against cancer cells. The lack of data on PABG's anticancer effects represents a significant knowledge gap and a promising avenue for future research.

Part 3: A Framework for the Cross-Validation of Novel Anticancer Compounds

To address the research gap and properly evaluate the anticancer potential of PABG, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for such an investigation.

Experimental_Workflow Start Test Compound (e.g., PABG) Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, HeLa, HepG2) Start->Cell_Culture Treat cells with various concentrations MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis_Assay Use IC50 concentration for further experiments Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) IC50->Cell_Cycle_Assay Western_Blot Mechanism of Action (Western Blot) Apoptosis_Assay->Western_Blot Confirm with protein markers (e.g., Cleaved Caspase-3) Cell_Cycle_Assay->Western_Blot Confirm with protein markers (e.g., Cyclin B1) Analysis Data Analysis & Conclusion Western_Blot->Analysis

Figure 2: General experimental workflow for in vitro anticancer drug validation.
Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells. This is a primary screening method to determine if a compound has cytotoxic effects and to calculate its IC50.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PABG in culture medium. Replace the existing medium with the medium containing the various concentrations of PABG. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with PABG at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

Protocol 3: Cell Cycle Analysis

Causality: Propidium Iodide (PI) is a fluorescent molecule that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This is crucial for determining if a compound, like PAB, induces cell cycle arrest at a specific phase.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with PABG at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Protocol 4: Western Blotting for Mechanistic Insights

Causality: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This is essential for validating the mechanisms observed in other assays. For example, if apoptosis is observed, Western blotting can confirm the cleavage (activation) of key proteins like Caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins. If G2/M arrest is observed, changes in proteins like Cyclin B1 and CDK1 can be assessed.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with PABG, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Pseudolaric acid B has unequivocally demonstrated significant anticancer activity across a broad spectrum of cancer cell lines, primarily by inducing G2/M cell cycle arrest and caspase-dependent apoptosis. Its ability to modulate key oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade, solidifies its position as a promising natural product for cancer therapy.

In contrast, its glycoside derivative, Pseudolaric acid B-O-beta-D-glucopyranoside, remains a scientific frontier with untapped potential. The current body of literature lacks the necessary data for a direct cross-validation of its anticancer effects. However, the chemical modification introduced by the glucose moiety opens up exciting possibilities, including its potential as a tumor-targeted prodrug. The experimental framework provided in this guide offers a clear and robust path for researchers to undertake the crucial investigation of PABG's anticancer properties. The elucidation of PABG's bioactivity is a necessary next step and could unveil a novel therapeutic agent with potentially enhanced efficacy and safety.

References

  • Chen, Y., et al. (2022). Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer. Oncology Letters. [Link]

  • Kim, B., et al. (2019). Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. Molecules. [Link]

  • Zhang, Y., et al. (2022). Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. MDPI. [Link]

  • Rubin, D. M., & Rubin, E. J. (1980). A Minimal Toxicity Approach to Cancer Therapy: Possible Role of Beta-Glucuronidase. Medical Hypotheses. [Link]

  • Gijbels, M. J., et al. (2024). The role of gut microbial β-glucuronidases in carcinogenesis and cancer treatment: a scoping review. Journal of Cancer Research and Clinical Oncology. [Link]

  • Aghabozorgi, A. S., et al. (2020). Implications for glycosylated compounds and their anti-cancer effects. International Journal of Biological Macromolecules. [Link]

  • Li, Y. M., et al. (2005). Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action. Methods and findings in experimental and clinical pharmacology. [Link]

  • Trabbic, K. R., et al. (2022). Glycosidase activated prodrugs for targeted cancer therapy. Chemical Society Reviews. [Link]

  • Li, J. H., et al. (2005). Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. World journal of gastroenterology. [Link]

  • Kabir, M. A., et al. (2018). An in vitro assessment of antibacterial, antifungal and cytotoxic effects of D-glucopyranoside derivatives. ResearchGate. [Link]

  • Pinho, S. S., & Reis, C. A. (2021). Novel anticancer drug discovery efforts targeting glycosylation: the emergence of fluorinated monosaccharides analogs. Expert Opinion on Drug Discovery. [Link]

  • Sun, L., et al. (2017). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Frontiers in Pharmacology. [Link]

  • Wong, V. K., et al. (2005). Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. Clinical Cancer Research. [Link]

  • Zhang, Z., et al. (2021). PET Imaging of β-Glucuronidase Activity by an Activity-Based 124I-Trapping Probe for the Personalized Glucuronide Prodrug Targeted Therapy. Molecular Cancer Therapeutics. [Link]

  • Chen, C., et al. (2013). Role of glycosylation in the anticancer activity of antibacterial peptides against breast cancer cells. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Chiu, P., & Li, Z. (2003). Pseudolaric acids: isolation, bioactivity and synthetic studies. Natural Product Reports. [Link]

  • Reily, C., et al. (2019). Status Quo of Glycosylation in Cancer: What Is, What Is Not and What Is to Be. MDPI. [Link]

  • Biopurify. (n.d.). Pseudolaric Acid A-O-beta-D-glucopyranoside. Biopurify. [Link]

  • Wang, X., et al. (2017). A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. PMC. [Link]

  • Wang, J., et al. (2024). Efficacy and safety of pseudolaric acid B against Echinococcus multilocularis in vitro and in a murine infection model. Semantic Scholar. [Link]

  • Polster, J., et al. (2020). Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy. PNAS. [Link]

  • Zhang, L., et al. (2018). Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents. ResearchGate. [Link]

  • Li, M., et al. (2015). Pseudolaric acid B induces apoptosis in human rhabdomyosarcoma RD cells. PMC. [Link]

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Comparative

Assessing the Specificity of Pseudolaric Acid B-O-beta-D-glucopyranoside for Fungal vs. Mammalian Cells: A Comparative Guide

Introduction: The Quest for Selective Antifungal Agents The development of new antifungal therapies is a critical endeavor in modern medicine, driven by the rise of invasive fungal infections and the emergence of drug-re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Antifungal Agents

The development of new antifungal therapies is a critical endeavor in modern medicine, driven by the rise of invasive fungal infections and the emergence of drug-resistant strains. An ideal antifungal agent must exhibit high efficacy against pathogenic fungi while demonstrating minimal toxicity to the host's mammalian cells. This selective toxicity is the hallmark of a therapeutically viable compound. Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has a long history in traditional Chinese medicine for treating fungal skin infections.[1] Its potent antifungal activity has been scientifically validated, but like many natural products, it also exhibits cytotoxicity against mammalian cells, which has garnered interest for its potential as an anticancer agent.[1][2][3]

This guide focuses on a specific derivative of PAB, Pseudolaric acid B-O-beta-D-glucopyranoside . The addition of a glucose moiety to a parent compound can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its solubility, modifying its interaction with cellular targets, and altering its toxicity profile. The central question we address is whether this glycosylation improves the specificity of PAB for fungal cells over mammalian cells, thereby enhancing its therapeutic index as an antifungal agent.

While direct comparative studies on the glucoside are limited, this guide will provide a framework for assessing its specificity. We will leverage the extensive data available for the parent compound, PAB, as a benchmark and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

Understanding the Mechanisms of Action: A Tale of Two Cell Types

The differential effects of Pseudolaric acid B on fungal and mammalian cells are rooted in their distinct cellular biology.

In Fungal Cells: The primary proposed mechanism of antifungal action for PAB and its derivatives is the disruption of the fungal cell wall's integrity.[4] The fungal cell wall, a structure absent in mammalian cells, is essential for maintaining osmotic balance and cellular morphology. It is a complex matrix of chitin, glucans, and other polysaccharides. By interfering with the synthesis of these key structural components, Pseudolaric acid B-O-beta-D-glucopyranoside is thought to induce fungal cell lysis and death.[4]

In Mammalian Cells: The cytotoxic effects of PAB in mammalian cells, particularly cancer cells, are primarily attributed to its interaction with the microtubule network.[2][3] Microtubules are critical components of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell structure. PAB has been shown to disrupt microtubule polymerization, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[2][3]

The addition of the glucopyranoside group could potentially modulate these activities. For instance, it might be selectively cleaved by fungal enzymes, releasing the active PAB at the site of infection, or it could alter the compound's ability to penetrate mammalian cell membranes, thereby reducing its cytotoxicity.

Comparative Efficacy and Cytotoxicity: What the Data Tells Us About Pseudolaric Acid B

To establish a baseline for evaluating the glucoside, we must first examine the known activities of the parent compound, Pseudolaric acid B.

Antifungal Activity of Pseudolaric Acid B

PAB has demonstrated broad-spectrum antifungal activity against various pathogenic yeasts and molds. The minimum inhibitory concentration (MIC) is a standard measure of antifungal potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans8 - 16[5][6]
Candida tropicalis (Fluconazole-resistant)8 - 16[5]
Candida tropicalis (Fluconazole-susceptible)8 - 16[5]

This table summarizes the reported MIC values for Pseudolaric acid B against various Candida species. The consistent activity against both fluconazole-susceptible and -resistant strains suggests a mechanism of action distinct from azole antifungals.[5]

Cytotoxicity of Pseudolaric Acid B against Mammalian Cells

The cytotoxic potential of PAB has been extensively studied in the context of cancer research. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxicity, representing the concentration of a substance that inhibits a biological process (like cell proliferation) by 50%.

Cell LineCell TypeIC50 (µM)Reference
HN22Head and Neck Cancer~2.5[7]
SGC-7901Gastric CancerNot specified[8]
Acute Myeloid Leukemia (AML) cellsLeukemia1.59 ± 0.47[9]
Various Cancer Cell LinesMultipleBroadly cytotoxic[7]

This table presents a selection of reported IC50 values for Pseudolaric acid B against different mammalian cancer cell lines. The potent cytotoxicity underscores the need for derivatives with improved safety profiles for antifungal applications.

A study on murine macrophages showed that at a concentration of 10 µM, both PAB and its glucoside derivative caused minimal reduction in cell viability, suggesting that the glucoside may have a favorable toxicity profile in certain mammalian cell types.[1] However, comprehensive IC50 data for the glucoside across a range of mammalian cells is currently lacking in the public domain.

Experimental Workflow for Assessing Specificity

To definitively assess the specificity of Pseudolaric acid B-O-beta-D-glucopyranoside, a systematic experimental approach is required. The following workflow provides a robust framework for this evaluation.

G cluster_0 Phase 1: Antifungal Activity Assessment cluster_1 Phase 2: Mammalian Cell Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis and Specificity Determination start Prepare Pseudolaric acid B-O-beta-D-glucopyranoside Stock Solution mic Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution start->mic panel Test against a panel of pathogenic fungi (e.g., Candida spp., Aspergillus spp.) mic->panel compare Compare MIC and IC50 values panel->compare mtt Determine IC50 via MTT or similar cytotoxicity assay mammalian_panel Test against a panel of mammalian cell lines (e.g., HepG2, HEK293, cancer cell lines) mtt->mammalian_panel mammalian_panel->compare selectivity_index Calculate Selectivity Index (SI = IC50 / MIC) compare->selectivity_index conclusion Assess Therapeutic Potential selectivity_index->conclusion

Caption: Workflow for assessing the specificity of an antifungal compound.

Detailed Experimental Protocols

The following protocols are based on established standards and provide a self-validating system for generating reliable and reproducible data.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2 Guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against fungal isolates.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. c. Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration required by CLSI guidelines.[10][11]

2. Preparation of Drug Dilutions: a. Prepare a stock solution of Pseudolaric acid B-O-beta-D-glucopyranoside in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations.

3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plate at 35°C for 24-48 hours.[12]

4. Determination of MIC: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control.

Protocol 2: MTT Cytotoxicity Assay against Mammalian Cells

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[13][14]

1. Cell Seeding: a. Culture the desired mammalian cell line (e.g., HepG2 human liver cells, or a non-cancerous line like HEK293) in appropriate culture medium. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

2. Compound Treatment: a. Prepare serial dilutions of Pseudolaric acid B-O-beta-D-glucopyranoside in the cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. c. Include wells with untreated cells (negative control) and wells with medium only (background control). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[13]

3. MTT Assay: a. After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[13][15] b. During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into formazan crystals. c. After incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13] d. Gently shake the plate to ensure complete dissolution of the formazan.

4. Data Analysis: a. Measure the absorbance of each well at a wavelength of approximately 490-590 nm using a microplate reader.[13] b. Calculate the percentage of cell viability for each concentration compared to the untreated control. c. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Interpreting the Results: The Selectivity Index

The ultimate goal of these experiments is to determine the selectivity of Pseudolaric acid B-O-beta-D-glucopyranoside. This is quantitatively expressed by the Selectivity Index (SI).

Selectivity Index (SI) = IC50 (mammalian cells) / MIC (fungal cells)

A higher SI value indicates greater specificity for the fungal target over mammalian cells. A compound with a high MIC and a low IC50 would be non-selective and likely toxic, while a compound with a low MIC and a high IC50 is considered a promising candidate for further development.

G start Obtain MIC and IC50 values si_calc Calculate SI = IC50 / MIC start->si_calc si_check Is SI significantly > 1? si_calc->si_check promising Promising Candidate: High Specificity si_check->promising Yes not_promising Poor Candidate: Low Specificity si_check->not_promising No

Caption: Decision-making based on the Selectivity Index.

Conclusion and Future Directions

While Pseudolaric acid B has established antifungal and cytotoxic properties, the specific therapeutic potential of its glucoside derivative remains an open question. The addition of a glucose moiety presents a rational strategy for potentially improving the selectivity of the parent compound. The experimental framework and detailed protocols provided in this guide offer a clear path for researchers to rigorously evaluate the specificity of Pseudolaric acid B-O-beta-D-glucopyranoside.

The generation of robust, comparative data on its antifungal efficacy (MIC) and mammalian cell cytotoxicity (IC50) is the essential next step. Should the glucoside demonstrate a significantly improved selectivity index compared to the parent PAB, it would warrant further investigation, including in vivo efficacy and toxicity studies, as a promising new lead in the development of novel antifungal agents.

References

  • Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis. PMC - NIH. Available at: [Link]

  • Discovery of Hydrazineyl Amide Derivative of Pseudolaric Acid B for Reprogramming Tumor-Associated Macrophages Against Tumor Growth. MDPI. Available at: [Link]

  • Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo. PubMed. Available at: [Link]

  • A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B. Frontiers. Available at: [Link]

  • Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species. PMC - NIH. Available at: [Link]

  • Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis. PMC - NIH. Available at: [Link]

  • Antifungal Evaluation of Pseudolaric Acid B, a Major Constituent of Pseudolarix kaempferi. Journal of Natural Products. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Pseudolaric Acid B, a Novel Microtubule-Destabilizing Agent That Circumvents Multidrug Resistance Phenotype and Exhibits Antitumor Activity In vivo. Clinical Cancer Research - AACR Journals. Available at: [Link]

  • Study of fungal cell wall evolution through its monosaccharide composition: An insight into fungal species interacting with plants. NIH. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI. Available at: [Link]

  • MIC of pseudolaric acid B against C. albicans strains isolated from different sources. ResearchGate. Available at: [Link]

  • Botanical and Fungal Saccharine: A Comparative Study of Natural Sweeteners for Healthier Baking Experience. ResearchGate. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. ANSI Webstore. Available at: [Link]

  • Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5. NIH. Available at: [Link]

  • CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. Lume UFRGS. Available at: [Link]

  • Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells. PubMed. Available at: [Link]

Sources

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